NR160
Description
Properties
IUPAC Name |
N-[(1-benzyltetrazol-5-yl)methyl]-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N6O3/c26-25(27,28)21-9-5-4-8-20(21)24(36)33(14-18-10-12-19(13-11-18)23(35)30-37)16-22-29-31-32-34(22)15-17-6-2-1-3-7-17/h1-13,37H,14-16H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDNULKAXEKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CN(CC3=CC=C(C=C3)C(=O)NO)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unidentified Designation: NR160 and its Mechanism of Action Remain Undocumented in Public Scientific Literature
A comprehensive search of public scientific databases and research literature has found no specific molecule, drug, or biological entity designated as "NR160." Consequently, an in-depth technical guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.
Initial and broader searches were conducted to identify any compound, protein, or gene referred to as "this compound" within the context of biomedical research, drug development, or molecular biology. These inquiries yielded no relevant results in established scientific literature, clinical trial databases, or chemical compound registries.
The search results included references to commercial products, such as a lubricating compound and a perfume, which are unrelated to the user's request for a scientific guide. This lack of specific information suggests that "this compound" may be an internal, proprietary designation for a compound not yet disclosed in public forums, a misinterpretation of another scientific term, or a typographical error.
Without a clear identification of "this compound," it is impossible to delineate its mechanism of action, associated signaling pathways, or any quantitative data related to its biological activity. The creation of the requested data tables and visual diagrams is therefore not feasible.
For researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent or biological target, it is crucial to have the correct and publicly recognized nomenclature. It is recommended to verify the designation "this compound" and, if possible, provide any alternative names, chemical structures, or originating research institution to facilitate a more targeted and successful information retrieval process.
The Fluorescent Properties of NR160 in Diverse Lipid Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the cell membrane is not merely a passive barrier but a dynamic platform orchestrating a multitude of vital processes, from signal transduction to molecular transport. The biophysical properties of the lipid bilayer, such as fluidity, order, and phase behavior, are critical to these functions. Solvatochromic fluorescent probes are indispensable tools for elucidating these properties, and among them, NR160 (Nile Red) stands out for its remarkable sensitivity to the polarity of its local environment.[1]
This compound is a lipophilic dye whose fluorescence emission spectrum is highly dependent on the hydration and packing of the lipid acyl chains surrounding it. This property allows it to report on the different physical states or "phases" of the membrane. In highly ordered, dehydrated environments, such as the liquid-ordered (Lo) phase often associated with lipid rafts, its fluorescence is blue-shifted and intense. Conversely, in more fluid, hydrated environments like the liquid-disordered (Ld) phase, its emission is red-shifted and quenched.[2] This technical guide provides an in-depth overview of this compound's fluorescent characteristics in various lipid environments, details experimental protocols for its use, and illustrates key concepts with diagrams.
Core Principle: The Solvatochromic Response of this compound
The utility of this compound as a membrane probe is rooted in its solvatochromism. The molecule possesses a significant dipole moment that increases upon electronic excitation. In a polar environment, such as the water-rich interface of a liquid-disordered lipid bilayer, the surrounding water molecules reorient to stabilize the excited state. This stabilization lowers the energy of the excited state, resulting in a lower-energy (red-shifted) fluorescence emission. This process is often accompanied by a decrease in fluorescence quantum yield.
In a non-polar, dehydrated environment, characteristic of a tightly packed liquid-ordered or gel phase, there are few water molecules to stabilize the excited state. Consequently, the energy difference between the excited and ground states remains large, leading to a higher-energy (blue-shifted) emission and a higher quantum yield.[3][4] This fundamental principle allows researchers to infer the local lipid packing and hydration by observing the spectral properties of this compound.
Quantitative Fluorescent Properties of this compound in Model Membranes
The distinct lipid phases—liquid-disordered (Ld), liquid-ordered (Lo), and solid-ordered or gel (So)—present unique microenvironments that are reflected in this compound's fluorescence. The Ld phase is characterized by loosely packed, conformationally disordered acyl chains, typically found in bilayers composed of unsaturated phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).[5] The Lo phase, induced by the presence of cholesterol in saturated phospholipid bilayers (e.g., dipalmitoylphosphatidylcholine, DPPC), features tightly packed, extended acyl chains with high lateral mobility.[6][7] The gel phase occurs in saturated lipid bilayers below their main transition temperature and is characterized by low mobility and high order.
The following tables summarize the typical fluorescent properties of this compound and related probes in these environments.
Table 1: Emission Maxima (λem) of this compound in Different Lipid Phases
| Lipid Composition | Phase | Typical λem (nm) | Description |
| DOPC | Ld | ~630 - 650 | Red-shifted due to high hydration and polarity. |
| DPPC (above Tm) | Ld | ~620 - 640 | Similar to DOPC, fluid and disordered. |
| DPPC (below Tm) | So (Gel) | ~580 - 600 | Blue-shifted due to high order and low hydration.[8] |
| DPPC / Cholesterol (e.g., 60:40) | Lo | ~590 - 610 | Blue-shifted, indicating a non-polar, ordered environment.[9] |
| Ternary Mix (DOPC/DPPC/Chol) | Ld / Lo Coexistence | Two distinct emission peaks or a broad, environment-dependent spectrum. | Probe partitions between phases, reporting on both. |
Table 2: Fluorescence Lifetime (τ) of this compound Analogues in Different Lipid Phases
| Lipid Composition | Phase | Typical τ (ns) | Description |
| POPC | Ld | ~2.3 - 2.8 | Shorter lifetime in disordered environments.[9] |
| POPC / Cholesterol (e.g., 1:1) | Lo | ~3.0 - 3.7 | Lifetime increases significantly in the more rigid, ordered phase.[9][10] |
| DPPC / Cholesterol (e.g., 1:1) | Lo | ~3.5 - 4.5 | Longest lifetimes are observed in highly ordered, cholesterol-rich domains.[10] |
Note: Data is compiled from studies on this compound and closely related solvatochromic probes like NR12S and DI-8-ANEPPS. Absolute values can vary with the specific lipid composition, temperature, and instrumentation.
Experimental Protocols
Accurate and reproducible measurements require careful sample preparation and standardized methodologies.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles of a defined size.[11]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipids (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a uniform size (e.g., 100 nm), subject the MLV suspension to extrusion.
-
Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the lipid suspension through the membrane 11-21 times. The extrusion should also be performed at a temperature above the lipid Tm. The resulting suspension contains large unilamellar vesicles (LUVs).
-
Protocol 2: Labeling Liposomes with this compound
-
Stock Solution: Prepare a concentrated stock solution of this compound in a solvent like ethanol or DMSO (e.g., 1 mM).
-
Incubation: Add a small volume of the this compound stock solution to the prepared liposome suspension. The final probe-to-lipid molar ratio should be low (e.g., 1:500 to 1:1000) to avoid self-quenching and membrane perturbation.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature, protected from light, to allow the probe to partition into the lipid bilayers. Unincorporated probe concentration is typically negligible due to its high lipophilicity and does not require a separate removal step for most applications.[12]
Protocol 3: Fluorescence Spectroscopy Measurements
-
Sample Preparation: Dilute the this compound-labeled liposome suspension in buffer to a suitable concentration for fluorescence measurements to avoid inner filter effects.
-
Steady-State Emission:
-
Using a fluorometer, set the excitation wavelength (typically ~550-560 nm for this compound).
-
Record the fluorescence emission spectrum (e.g., from 570 nm to 750 nm).
-
The position of the emission maximum provides information on the local environment's polarity.
-
-
Time-Resolved Fluorescence (e.g., TCSPC):
-
Excite the sample with a pulsed laser source.
-
Measure the fluorescence decay kinetics.
-
Fit the decay curve to a multi-exponential model to determine the fluorescence lifetime(s). Longer lifetimes are indicative of a more ordered, rigid environment.[9]
-
Application in Signaling and Lipid Raft Research
The concept of "lipid rafts"—dynamic, nanoscale domains enriched in saturated lipids, cholesterol, and specific proteins—is central to many cell signaling theories.[13] These Lo domains are thought to act as platforms that concentrate signaling molecules, thereby facilitating or inhibiting specific pathways.
This compound is a powerful tool for visualizing these ordered domains in model systems and can provide insights into their biophysical state in live cells.[2] By observing the spectral shift of this compound, researchers can map the distribution of Lo and Ld phases. Changes in the size, stability, or prevalence of these domains upon cellular stimulation can be correlated with the activation or modulation of signaling cascades. For example, a signaling event might trigger the coalescence of small rafts into larger platforms, a change that could be detected by an increase in the blue-shifted emission from this compound.
Conclusion
This compound is a versatile and highly sensitive fluorescent probe for investigating the biophysical properties of lipid membranes. Its pronounced solvatochromic shift provides a direct readout of local lipid packing and hydration, enabling the characterization of distinct lipid phases like the liquid-ordered and liquid-disordered states. By following standardized protocols for liposome preparation and fluorescence measurement, researchers can obtain robust, quantitative data on how factors like lipid composition and cholesterol content influence membrane structure. These capabilities make this compound an invaluable tool for professionals in basic research and drug development, offering critical insights into membrane-associated processes, from fundamental cell signaling to the interaction of novel therapeutics with the cell membrane.
References
- 1. Nile Red Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arxiv.org [arxiv.org]
- 6. The Two Faces of the Liquid Ordered Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diversity of the Liquid Ordered (Lo) Phase of Phosphatidylcholine/Cholesterol Membranes: A Variable Temperature Multinuclear Solid-State NMR and X-Ray Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensing cholesterol-induced rigidity in model membranes with time-resolved fluorescence spectroscopy and microscopy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. levental-lab.com [levental-lab.com]
The Compound "NR160": An Undisclosed-Identity Molecule
Following a comprehensive search of publicly available scientific databases and chemical registries, no specific compound with the identifier "NR160" has been found. This designation does not correspond to a known chemical entity in the public domain as of the current date.
It is plausible that "this compound" represents one of the following scenarios:
-
An Internal Research Code: Pharmaceutical companies, academic research laboratories, and other drug discovery organizations frequently use internal codes to designate novel compounds during the early stages of research and development. These identifiers are proprietary and do not become public until the organization decides to disclose the compound's structure and data, typically through a patent application or a scientific publication.
-
A Recently Discovered Compound: The compound may be a very recent discovery that has not yet been described in any published literature. The process from discovery to publication can be lengthy, involving comprehensive characterization, biological testing, and peer review.
-
A Typographical Error or Misnomer: It is possible that "this compound" is an incorrect transcription of the compound's actual identifier.
Without a publicly recognized name, chemical structure, or reference in the scientific literature, it is not possible to provide the requested in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, or associated signaling pathways.
For the researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult the original source of the "this compound" identifier. If the compound originates from a specific research group or company, their publications and patents would be the most likely source of information once it becomes public.
To enable the generation of the requested technical guide, a more specific and public identifier is required, such as:
-
A formal chemical name (IUPAC name)
-
A CAS (Chemical Abstracts Service) Registry Number
-
A reference to a peer-reviewed scientific publication or patent that describes the compound.
The Qualitative Detection of Intracellular Lipid Droplets: An In-depth Technical Guide to Nile Red (NR160) Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescent dye Nile Red for the qualitative and semi-quantitative detection of intracellular lipid droplets. Lipid droplets are dynamic organelles crucial for cellular energy homeostasis, lipid metabolism, and signaling. Their study is of paramount importance in various research fields, including metabolic diseases, cancer, and drug development. This document details the core principles of Nile Red-based lipid droplet staining, its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in fluorescence microscopy and flow cytometry. Furthermore, it presents quantitative data in a structured format for easy reference and comparison with other common lipophilic dyes. Visual diagrams of the experimental workflow and relevant cellular pathways are included to facilitate understanding and implementation.
Introduction to Lipid Droplet Staining and the Role of Nile Red
Lipid droplets (LDs) are ubiquitous cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols and sterol esters.[1] Far from being inert lipid reservoirs, LDs are now recognized as dynamic hubs in cellular metabolism, regulating lipid homeostasis and participating in signaling pathways.[2][3] The abnormal accumulation of LDs is a hallmark of various pathological conditions, including obesity, type 2 diabetes, and certain cancers, making their accurate detection and quantification critical for both basic research and drug discovery.[4]
Fluorescent microscopy using lipophilic dyes is a powerful technique for visualizing and analyzing intracellular lipid droplets. Among the available dyes, Nile Red (also known as Nile blue oxazone) is a widely used and well-characterized fluorescent stain for the detection of intracellular lipid droplets.[5][6] Its properties make it a near-ideal lysochrome: it is strongly fluorescent in hydrophobic environments but shows minimal fluorescence in aqueous media.[5][6] This solvatochromic behavior, where its fluorescence emission spectrum is dependent on the polarity of the solvent, allows for the specific visualization of lipid-rich structures within the cell.[7]
Note on Nomenclature: While this guide focuses on the well-established dye Nile Red, the initial query for "NR160" did not yield specific results in the scientific literature. It is highly probable that "this compound" is a product-specific name or an internal designation for a Nile Red-based formulation. Given the extensive documentation and widespread use of Nile Red for lipid droplet staining, this guide will proceed with the assumption that "this compound" refers to this dye.
Core Principles of Nile Red
Chemical and Physical Properties
Nile Red, with the chemical formula C₂₀H₁₈N₂O₂, is a lipophilic stain that readily partitions into neutral lipid environments.[8][9] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈N₂O₂ | [8][9] |
| Molecular Weight | 318.37 g/mol | [8] |
| Appearance | Red to maroon powder/crystals | [8] |
| Solubility | Soluble in organic solvents (DMSO, ethanol, acetone, chloroform); insoluble in water. | [8][10] |
| Melting Point | 203–205 °C |
Mechanism of Action
The utility of Nile Red as a lipid droplet stain stems from its solvatochromic properties.[7] In aqueous or polar environments, the dye exhibits minimal fluorescence.[11] However, upon entering a nonpolar environment, such as the neutral lipid core of a lipid droplet, its fluorescence quantum yield dramatically increases, leading to a bright fluorescent signal.[5] This "light-up" characteristic minimizes background fluorescence from the aqueous cytoplasm, providing high contrast imaging of lipid droplets.
The mechanism is based on the interaction of Nile Red with hydrophobic regions.[8] When the dye binds to these structures, it undergoes a conformational change that results in a significant increase in its fluorescence emission.[8]
Spectral Properties
The excitation and emission spectra of Nile Red are highly dependent on the polarity of its environment.[7][12] In a lipid-rich environment, it can be excited by blue-green light and emits a strong yellow-gold fluorescence.[5] Better selectivity for cytoplasmic lipid droplets is achieved when observing this yellow-gold fluorescence.[5][6] In more polar environments, such as cellular membranes, the emission shifts to a longer wavelength (red).[7]
| Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence Color | Reference |
| Neutral Lipids (e.g., Triglycerides) | ~515 | ~585 | Yellow-Orange | [7] |
| Polar Lipids (e.g., Phospholipids) | ~554 | ~638 | Red | [7] |
| Methanol | 552 | 636 | Red | [10] |
| Dioxane | 460 (Excitation) | - | - | [13] |
| Various Organic Solvents | Varies | 526 (n-hexane) to 663 (water) | Varies | [12] |
Quantum Yields of Nile Red in Different Solvents:
| Solvent | Quantum Yield (Φ) | Reference |
| Dioxane | 0.7 | [13] |
| Ethanol | 0.12 | [14] |
| DMSO | ~0.3 | [14] |
| DMF | ~0.3 | [14] |
Experimental Protocols
The following protocols provide a general guideline for staining intracellular lipid droplets with Nile Red for fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Staining Protocol for Fluorescence Microscopy
This protocol is suitable for both live and fixed cells.
Materials:
-
Nile Red stock solution (1 mM in DMSO)[11]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture under desired conditions.
-
Cell Fixation (Optional): For fixed cell staining, gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[15] Wash the cells again with PBS.
-
Nile Red Staining Solution Preparation: Prepare a working solution of Nile Red by diluting the 1 mM stock solution in cell culture medium or PBS to a final concentration of 200-1000 nM.[11]
-
Staining: Remove the culture medium (or PBS) from the cells and add the Nile Red working solution. Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[11][16]
-
Washing: Gently wash the cells two to three times with PBS to remove excess dye.
-
Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope. For optimal lipid droplet specificity, use filter sets for yellow-gold fluorescence (excitation: 450-500 nm; emission: >528 nm).[5][6]
Staining Protocol for Flow Cytometry
Materials:
-
Nile Red stock solution (1 mM in DMSO)[11]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer[11]
-
Cell suspension
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10⁵ cells per tube in 500 µL of pre-warmed HHBS or medium.[11]
-
Nile Red Staining Solution Preparation: Prepare a working solution of Nile Red by diluting the 1 mM stock solution in HHBS to a final concentration of 200-1000 nM.[11]
-
Staining: Add 500 µL of the Nile Red working solution to the cell suspension.[11]
-
Incubation: Incubate the cells for 5 to 10 minutes at room temperature or 37°C, protected from light.[11]
-
Analysis: Analyze the stained cells directly on a flow cytometer. The yellow-gold fluorescence channel is generally more discriminating for quantifying lipid droplets.[5][6]
Data Presentation and Comparison
Quantitative Data Summary
| Parameter | Nile Red | BODIPY 493/503 | Oil Red O |
| Excitation Max (Neutral Lipids) | ~515 nm[7] | ~493 nm[17] | Not fluorescent |
| Emission Max (Neutral Lipids) | ~585 nm[7] | ~503 nm[17] | Not fluorescent |
| Application | Live & Fixed Cells, Flow Cytometry[18] | Live & Fixed Cells[17] | Fixed Cells[18] |
| Specificity for LDs | Good, but can stain other lipid structures[17] | More selective for LDs than Nile Red[17] | Stains neutral lipids |
| Photostability | Moderate | Limited[17] | Stable |
| Multicolor Imaging Compatibility | Limited due to broad emission spectrum[17] | Better than Nile Red, but can have crosstalk[17] | Not applicable |
Advantages and Disadvantages of Nile Red
Advantages:
-
Bright Fluorescence: Exhibits strong fluorescence in lipid-rich environments.[5]
-
Vital Stain: Can be used for live-cell imaging.[11]
-
Ratiometric Potential: The shift in emission wavelength in different lipid environments can potentially be used for ratiometric imaging to distinguish between neutral and polar lipids.[7]
-
Flow Cytometry Application: Suitable for high-throughput analysis of lipid content in cell populations.[5]
Disadvantages:
-
Broad Emission Spectrum: Can lead to spectral bleed-through in multicolor imaging experiments.[17]
-
Lower Specificity than BODIPY: Can show some staining of other intracellular membranes.[17]
-
Photostability: Can be susceptible to photobleaching during prolonged imaging sessions.
Visualization of Workflows and Pathways
Experimental Workflow for Lipid Droplet Staining
Caption: Experimental workflow for staining intracellular lipid droplets with Nile Red.
Lipid Droplets in Cellular Metabolism and Signaling
Caption: The central role of lipid droplets in cellular lipid metabolism.
Conclusion
Nile Red remains a valuable and widely used tool for the qualitative and semi-quantitative analysis of intracellular lipid droplets. Its bright fluorescence in nonpolar environments provides excellent contrast for visualizing these dynamic organelles. While newer dyes with improved spectral properties and specificity are available, the cost-effectiveness and extensive body of literature supporting the use of Nile Red ensure its continued relevance in lipid biology research. This guide provides the necessary theoretical background and practical protocols to enable researchers to effectively utilize Nile Red in their studies of lipid droplet dynamics and function. Careful consideration of its spectral properties and potential for off-target staining is crucial for accurate data interpretation, particularly in multicolor imaging experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid droplet dynamics in type 2 diabetes and its complications: pathophysiological insights and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nile red - Wikipedia [en.wikipedia.org]
- 8. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 9. Nile Red | C20H18N2O2 | CID 65182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. omlc.org [omlc.org]
- 14. researchgate.net [researchgate.net]
- 15. emulatebio.com [emulatebio.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Principle of Nile Red Staining for Neutral Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Nile Red staining for the visualization and quantification of neutral lipids within cells and tissues. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this powerful fluorescent dye in their studies.
Core Principle of Nile Red Staining
Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a hydrophobic, photostable, and intensely fluorescent dye that exhibits strong fluorescence in nonpolar environments, such as those found within intracellular lipid droplets, while its fluorescence is significantly quenched in aqueous media.[1][2] This property makes it an excellent vital stain for the specific detection and quantification of neutral lipids, primarily triacylglycerols and cholesteryl esters, which are the main components of lipid droplets.
The mechanism of Nile Red staining is based on its solvatochromic properties, meaning its fluorescence emission spectrum is dependent on the polarity of its immediate environment. In highly nonpolar environments, such as neutral lipid cores, Nile Red fluoresces strongly in the yellow-gold to red region of the spectrum. In more polar environments, like phospholipids in cellular membranes, the fluorescence intensity is lower and shifts to a longer wavelength (red to far-red). This spectral shift allows for the differentiation between neutral lipids and other cellular components.[3]
Quantitative Analysis of Neutral Lipids
Nile Red staining is widely used for the quantitative analysis of neutral lipid content in various cell types, including microalgae, yeast, and mammalian cells. The fluorescence intensity emitted by Nile Red is directly proportional to the amount of neutral lipids, allowing for a reliable estimation of intracellular lipid accumulation. For accurate quantification, it is crucial to establish a standard curve using a known concentration of a neutral lipid standard, such as triolein.
Key Parameters for Quantitative Analysis
| Organism/Cell Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings & References |
| Microalgae | 530 | 575 | A high correlation coefficient (R²=0.998) was found between fluorescence and triolein standard. The detection and quantification limits were 0.8 µg/mL and 2.0 µg/mL, respectively.[4] |
| 530 | 570 | Used to monitor lipid levels in Chlorella vulgaris.[5] | |
| Yeast | 488 | 585 | Used to quantify neutral lipids in oleaginous and non-oleaginous yeast species.[6][7][8][9] |
| Mammalian Cells | 450-500 | >528 (yellow-gold) | Yellow-gold fluorescence provides better selectivity for cytoplasmic lipid droplets.[1][2] |
| 515-560 | >590 (red) | Red fluorescence can also be used for quantification.[1][2] | |
| Not Specified | 590 | Peak fluorescence observed in the yellow spectrum for porcine, bovine, and murine oocytes.[10][11] |
Experimental Protocols
The following are detailed methodologies for Nile Red staining in various cell types. It is important to note that optimal staining conditions, including dye concentration and incubation time, may vary depending on the specific cell type and experimental conditions.
General Stock Solution Preparation
Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent such as acetone or dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C in the dark.
Staining Protocol for Mammalian Cells (Adherent)
-
Cell Culture: Seed and culture mammalian cells on glass coverslips or in imaging-compatible microplates to the desired confluency.
-
Wash: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
Staining: Prepare a working solution of Nile Red at a final concentration of 0.1 to 1.0 µg/mL in PBS or culture medium. For live-cell imaging, incubate the cells with the Nile Red working solution for 15-30 minutes at 37°C, protected from light. For fixed cells, a similar incubation time at room temperature is sufficient.
-
Wash: Gently wash the cells twice with PBS to remove excess dye.
-
Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. For microplates, add fresh PBS or culture medium to the wells. Image the cells using a fluorescence microscope with appropriate filter sets for yellow-gold or red fluorescence.
Staining Protocol for Yeast
-
Cell Culture: Grow yeast cells in an appropriate culture medium to the desired growth phase.
-
Harvest and Wash: Harvest the cells by centrifugation and wash them twice with PBS.
-
Cell Permeabilization (if necessary): For some yeast species with thick cell walls, a permeabilization step using solvents like DMSO may be required to facilitate dye entry.[7]
-
Staining: Resuspend the yeast cells in PBS containing Nile Red at a final concentration of 1-5 µg/mL. Incubate for 5-15 minutes at room temperature in the dark.
-
Wash: Wash the cells once with PBS to remove unbound dye.
-
Analysis: The stained cells can be analyzed by fluorescence microscopy or quantified using a fluorometer or a microplate reader.
Staining Protocol for Microalgae
-
Cell Culture: Cultivate microalgae under desired experimental conditions.
-
Cell Permeabilization: Due to the often rigid cell walls of microalgae, a permeabilization step is crucial for effective staining. A common method involves the use of 20-25% (v/v) DMSO in the staining solution.[4][5]
-
Staining: Add the Nile Red stock solution directly to the algal culture in the presence of DMSO to a final dye concentration of 0.5-1.0 µg/mL.
-
Incubation: Incubate the mixture for 10-15 minutes at room temperature in the dark.
-
Quantification: Measure the fluorescence intensity using a fluorometer or a microplate reader with excitation and emission wavelengths optimized for neutral lipids.
Visualization of Workflows and Concepts
General Experimental Workflow for Nile Red Staining
Caption: General workflow for Nile Red staining of neutral lipids.
Principle of Solvatochromism in Nile Red Staining
Caption: Solvatochromic principle of Nile Red fluorescence.
Application in Studying Lipid Metabolism
Nile Red staining is a valuable tool for investigating cellular lipid metabolism. While it does not directly probe specific signaling molecules, it provides a robust readout of the downstream effects of various signaling pathways that regulate lipid synthesis, storage, and breakdown. For instance, studies on obesity, diabetes, and fatty liver disease often utilize Nile Red to quantify the accumulation of lipid droplets in response to genetic manipulations, drug treatments, or metabolic challenges.
Cellular Context of Neutral Lipid Accumulation
Caption: Nile Red visualizes the endpoint of lipid metabolism pathways.
References
- 1. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. A high throughput Nile red method for quantitative measurement of neutral lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Dataset of Nile Red Fluorescence Readings with Different Yeast Strains, Solvents, and Incubation Times [mdpi.com]
- 7. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 8. Nile Red Staining of Neutral Lipids in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nile Red Staining of Neutral Lipids in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 10. The use of a fluorescent dye, Nile red, to evaluate the lipid content of single mammalian oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling Solvent Polarity: A Technical Guide to the Spectroscopic Behavior of Solvatochromic Dyes, Featuring Nile Red
For Researchers, Scientists, and Drug Development Professionals
Solvatochromic dyes are powerful tools in cellular imaging, membrane biophysics, and drug delivery systems, as their fluorescence characteristics are exquisitely sensitive to the polarity of their microenvironment. This guide details the photophysical properties of Nile Red across a spectrum of solvents, outlines the experimental protocols for their measurement, and provides a visual representation of the experimental workflow.
Photophysical Properties of Nile Red in Various Solvents
The following table summarizes the excitation (λ_ex_) and emission (λ_em_) maxima of Nile Red in a range of organic solvents with varying polarity. This data illustrates the characteristic red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. This phenomenon is attributed to the stabilization of the more polar excited state of the dye molecule by polar solvent molecules.
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) |
| n-Hexane | 1.88 | ~520 | ~526 | 6 |
| Toluene | 2.38 | ~525 | ~560 | 35 |
| Ethyl Acetate | 6.02 | ~535 | ~602 | 67 |
| Chloroform | 4.81 | ~540 | ~610 | 70 |
| Acetone | 20.7 | ~540 | ~620 | 80 |
| Ethanol | 24.55 | ~550 | ~630 | 80 |
| Methanol | 32.7 | ~552 | ~633 | 81 |
| Acetonitrile | 37.5 | ~545 | ~625 | 80 |
| Water | 80.1 | ~580 | ~663 | 83 |
Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Protocols
The determination of the excitation and emission spectra of solvatochromic dyes like Nile Red involves standard spectrofluorometric techniques. Below are detailed methodologies for these key experiments.
Sample Preparation
-
Stock Solution: A concentrated stock solution of Nile Red (e.g., 1 mM) is prepared in a high-purity, non-polar solvent such as toluene or chloroform, in which the dye is readily soluble and stable. The solution should be stored in the dark to prevent photobleaching.
-
Working Solutions: A series of working solutions are prepared by diluting the stock solution into the various solvents to be tested. The final concentration of the dye should be low enough (typically in the micromolar range) to avoid inner filter effects and aggregation, which can distort the spectra. A common practice is to prepare solutions with an absorbance of less than 0.1 at the excitation maximum.
-
Solvents: All solvents used should be of spectroscopic grade to minimize interference from fluorescent impurities.
Spectroscopic Measurements
-
Instrumentation: A calibrated spectrofluorometer equipped with a xenon arc lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube) is required. Quartz cuvettes with a 1 cm path length are typically used.
-
Excitation Spectra: To determine the optimal excitation wavelength, an emission wavelength in the expected range for a given solvent is selected, and the instrument scans through a range of excitation wavelengths. The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex_).
-
Emission Spectra: The sample is excited at its determined excitation maximum (λ_ex_), and the fluorescence emission is scanned across a range of wavelengths. The wavelength at which the emission intensity is highest is the emission maximum (λ_em_).
-
Control/Blank: A blank measurement of each pure solvent should be taken to account for any background fluorescence or Raman scattering from the solvent itself. This background spectrum is then subtracted from the sample spectrum.
-
Data Analysis: The Stokes shift is calculated as the difference between the emission maximum and the excitation maximum (λ_em_ - λ_ex_). The data is then tabulated to show the relationship between solvent polarity and the spectral properties of the dye.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process for determining the solvatochromic properties of a fluorescent dye.
Caption: Experimental workflow for determining solvatochromic properties.
This in-depth guide provides a foundational understanding of the solvatochromic behavior of fluorescent dyes, using Nile Red as a practical example. The provided data and experimental protocols can be readily adapted by researchers and scientists for their specific applications in various fields, from fundamental cell biology to advanced drug development. The principles outlined here are broadly applicable to other solvatochromic probes, enabling the rational selection and use of these powerful molecular tools.
Unveiling the Solvatochromic Properties of NR160 (Nile Red): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic properties of NR160, widely identified as the fluorescent dye Nile Red. Renowned for its remarkable sensitivity to the local environment, Nile Red's fluorescence spectrum shifts dramatically with changes in solvent polarity, making it a powerful tool in various scientific and biomedical applications. This document outlines the core principles of its solvatochromism, presents quantitative data in a structured format, details experimental protocols for its characterization, and provides visualizations of its application in cellular imaging.
Introduction to this compound (Nile Red) and its Solvatochromic Behavior
Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) is a hydrophobic, photostable, and intensely fluorescent dye. Its defining characteristic is its pronounced solvatochromism, where the color of its fluorescence emission is highly dependent on the polarity of the surrounding solvent. In nonpolar, lipid-rich environments, Nile Red exhibits strong fluorescence, typically in the yellow-gold region of the spectrum. Conversely, in polar aqueous media, its fluorescence is significantly quenched and red-shifted.[1][2]
This behavior stems from the significant difference in the dipole moment between the ground and excited states of the Nile Red molecule. In its excited state, the molecule becomes more polar. Polar solvent molecules can stabilize this excited state through dipole-dipole interactions, which lowers the energy of the excited state and results in a bathochromic (red) shift in the emission spectrum.[3] The magnitude of this shift is directly related to the polarity of the solvent, allowing for the characterization of the microenvironment of the dye.
Quantitative Solvatochromic Data of Nile Red
The following tables summarize the absorption and fluorescence emission maxima of Nile Red in a range of organic solvents with varying polarities. The data is compiled from various scientific sources to provide a comprehensive overview for comparative analysis.
Table 1: Solvatochromic Data of Nile Red in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| n-Hexane | 1.88 | ~519 | ~526[1] | 7 |
| Toluene | 2.38 | ~521 | ~566[1] | 45 |
| Ethyl Acetate | 6.02 | ~535 | ~602[1] | 67 |
| 1-Pentanol | 13.9 | ~545 | ~630 | 85 |
| Acetone | 20.7 | ~540 | - | - |
| Ethanol | 24.6 | ~548 | ~636[1] | 88 |
| Methanol | 32.7 | ~552 | ~633[1] | 81 |
| Water | 80.1 | - | ~663[1] | - |
Note: The absorption and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation. The data presented here is for comparative purposes.
Experimental Protocols
General Protocol for Observing Solvatochromism of Nile Red
This protocol outlines the steps to qualitatively and quantitatively assess the solvatochromic properties of Nile Red in different solvents.
Materials:
-
Nile Red powder
-
A selection of organic solvents of varying polarities (e.g., n-hexane, toluene, ethyl acetate, ethanol, methanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer or fluorescence spectrophotometer
-
Cuvettes (quartz for UV-Vis, fluorescence cuvettes)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Nile Red (e.g., 1 mg/mL) in a suitable solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or acetone.
-
Working Solution Preparation: From the stock solution, prepare dilute working solutions of Nile Red in each of the selected organic solvents. A typical concentration for spectroscopic measurements is in the micromolar range (e.g., 1-10 µM). Ensure the final concentration is low enough to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each Nile Red solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 400-700 nm).
-
Use the pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorption (λ_abs) for each solvent.
-
-
Fluorescence Emission Spectroscopy:
-
Using a fluorometer, excite each Nile Red solution at a wavelength close to its absorption maximum.
-
Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 500-750 nm).
-
Determine the wavelength of maximum emission (λ_em) for each solvent.
-
-
Data Analysis:
-
Tabulate the λ_abs and λ_em values for each solvent.
-
Calculate the Stokes shift (the difference between the emission and absorption maxima) for each solvent.
-
Correlate the observed spectral shifts with the polarity of the solvents.
-
Protocol for Staining Intracellular Lipid Droplets with Nile Red
This protocol describes the use of Nile Red as a fluorescent stain to visualize lipid droplets in cultured cells.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., adipocytes, hepatocytes)
-
Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold and red fluorescence)
-
Optional: Formaldehyde for cell fixation
Procedure:
-
Cell Culture: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Nile Red Staining Solution Preparation: Dilute the Nile Red stock solution in cell culture medium to a final concentration of 1-10 µg/mL.
-
Staining:
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the Nile Red staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
-
Imaging:
-
Mount the coverslips on microscope slides or image the cells directly in the imaging dish using a fluorescence microscope.
-
For neutral lipids within lipid droplets, use an excitation wavelength of ~488 nm and an emission filter that captures the yellow-gold fluorescence (~530-600 nm).
-
For polar lipids in membranes, a longer excitation wavelength (~550 nm) and a red emission filter (~600-680 nm) can be used.
-
-
(Optional) Fixation: Cells can be fixed with a 4% formaldehyde solution in PBS for 15 minutes at room temperature either before or after staining. If fixing before staining, permeabilization with a detergent like Triton X-100 may be necessary.
Visualizations
The following diagrams illustrate the conceptual basis of Nile Red's solvatochromism and a typical experimental workflow for its application in cellular imaging.
Caption: Conceptual diagram illustrating the principle of Nile Red's solvatochromism.
Caption: Experimental workflow for staining intracellular lipid droplets using Nile Red.
References
The p160 Steroid Receptor Coactivator Family (SRC/NCOA): A Technical Guide to their Applications in Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p160 Steroid Receptor Coactivator (SRC) family, also known as the nuclear receptor coactivator (NCOA) family, represents a critical nexus in cellular signaling, translating hormonal and growth factor cues into precise transcriptional responses. Comprising three highly homologous members—SRC-1 (NCOA1), SRC-2 (NCOA2/GRIP1/TIF2), and SRC-3 (NCOA3/AIB1/ACTR)—these proteins, with a molecular weight of approximately 160 kDa, are indispensable for the function of nuclear receptors and a host of other transcription factors. Their dysregulation is a hallmark of various pathologies, most notably cancer, making them a focal point for both basic research and therapeutic development. This technical guide provides an in-depth overview of the p160 SRC family's applications in cell biology, detailing their signaling pathways, experimental methodologies to interrogate their function, and quantitative data summarizing their impact on cellular processes.
Core Functions and Mechanism of Action
The p160 SRCs function as master regulators of transcription. Their canonical mechanism of action involves recruitment to ligand-activated nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and others. Upon binding, SRCs orchestrate the assembly of a multi-protein coactivator complex at the promoter regions of target genes. This complex typically includes histone acetyltransferases (HATs) like CREB-binding protein (CBP) and p300, as well as protein arginine methyltransferases (PRMTs) such as CARM1. The enzymatic activities of these recruited factors lead to chromatin remodeling, making the DNA more accessible to the basal transcription machinery and thereby enhancing gene expression.[1][2][3]
Beyond their role with nuclear receptors, SRCs are now understood to coactivate a wide array of other transcription factors, including NF-κB, AP-1, STATs, and p53, placing them at the crossroads of numerous signaling pathways that control cell proliferation, differentiation, apoptosis, and metabolism.[4][5]
p160 SRCs in Cellular Signaling Pathways
The p160 coactivators are integral components of multiple signaling cascades. Their function is not only to mediate the signals from nuclear receptors but also to integrate inputs from various growth factor and cytokine pathways.
Nuclear Receptor Signaling
The primary and most well-characterized role of the p160 family is in the potentiation of nuclear receptor signaling. Ligand binding to a nuclear receptor induces a conformational change that facilitates the recruitment of an SRC protein via its central LXXLL motifs. The SRC, in turn, recruits secondary coactivators to initiate transcription.
Growth Factor Signaling Crosstalk
The activity of p160 SRCs is also modulated by growth factor signaling pathways, such as those initiated by epidermal growth factor (EGF) and insulin-like growth factor (IGF-1). Kinases activated by these pathways, including Akt and MAPKs, can phosphorylate SRCs.[6] These post-translational modifications can enhance their coactivator activity, stability, and subcellular localization, leading to a synergistic enhancement of transcription and contributing to processes like endocrine resistance in cancer.[7]
Quantitative Data on p160 SRC Function
The following tables summarize key quantitative findings related to the expression and activity of the p160 SRC family members in cell biology research, with a focus on cancer.
Table 1: Overexpression of p160 SRCs in Human Cancers
| Coactivator | Cancer Type | Percentage of Tumors with Overexpression/Amplification | Reference(s) |
| SRC-1 | Breast Cancer | 19-29% (protein overexpression) | [8] |
| Endocrine-Resistant Breast Cancer | Significantly higher than in sensitive tumors | [9] | |
| SRC-3/AIB1 | Breast Cancer | 31-64% (mRNA overexpression), 1.6-10% (gene amplification) | [2] |
| Tamoxifen-Resistant Breast Cancer | High levels associated with resistance | [1][2][10] | |
| Prostate Cancer | Overexpression correlated with metastatic stage | [11] |
Table 2: Effects of p160 SRC Knockdown on Cellular Processes
| Coactivator | Cell Line | Effect of siRNA Knockdown | Quantitative Change | Reference(s) |
| SRC-1 | LY2 (Endocrine-resistant breast cancer) | Reduced ADAM22 protein expression | - | [9] |
| MDA-MB-231 (Metastatic breast cancer) | Decreased Twist expression and cell invasion | Twist expression to 25%, invasion to ~45% | [12] | |
| SRC-2 | LCC2 (Tamoxifen-resistant breast cancer) | Decreased basal cell proliferation and increased apoptosis | - | [13] |
| SRC-3/AIB1 | Lung, Pancreatic, Breast Cancer Cells | Reduced EGF-mediated phosphorylation of EGFR and HER-2 | - | [7] |
| T47D (Breast cancer) | Maintained S phase cell number in fulvestrant-treated cells | - | [7] | |
| LCC2 (Tamoxifen-resistant breast cancer) | Decreased basal cell proliferation and increased apoptosis | - | [13] |
Experimental Protocols
Investigating the function of p160 SRCs involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Small Interfering RNA (siRNA) Mediated Knockdown of p160 SRCs
This protocol describes the transient knockdown of SRC expression to study its impact on cellular functions.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, L3.6pl)
-
Complete culture medium
-
siRNA targeting the specific SRC member (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM® I Reduced Serum Medium
-
6-well plates
-
Western blotting reagents
-
qRT-PCR reagents
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM®.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX into 100 µL of Opti-MEM®.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
Functional Assays: Perform downstream functional assays such as cell proliferation, apoptosis, or migration assays.
Luciferase Reporter Assay for Nuclear Receptor Activity
This assay measures the ability of p160 SRCs to coactivate a specific nuclear receptor.
Materials:
-
HEK293T or other suitable cell line
-
Expression plasmids for the nuclear receptor of interest, the p160 coactivator, and a Renilla luciferase control plasmid.
-
Reporter plasmid containing a hormone response element upstream of a firefly luciferase gene.
-
Transfection reagent (e.g., Lipofectamine® LTX)
-
96-well plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.[14]
-
Transfection: Co-transfect the cells with the expression plasmids and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[14]
-
Treatment: After 4-6 hours, replace the transfection medium with fresh medium containing the nuclear receptor ligand (e.g., estrogen for ER) or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luminescence Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[14]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of p160 SRCs with specific DNA regions in the genome.
Materials:
-
Cultured cells (2-5 x 10^7 cells per IP)
-
Formaldehyde (37%)
-
Glycine
-
Lysis and wash buffers
-
Antibody specific to the p160 SRC of interest
-
Protein A/G magnetic beads
-
Sonicator
-
Reagents for DNA purification and PCR/qPCR
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[16]
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against the SRC protein of interest.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.[16]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.[16]
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the immunoprecipitated DNA by PCR or qPCR using primers specific for the target gene promoter.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of p160 SRC knockdown on cell viability and proliferation.
Materials:
-
Cells with or without SRC knockdown
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Treatment: If applicable, treat the cells with specific compounds or stimuli.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis following the manipulation of p160 SRC expression.
Materials:
-
Cells with or without SRC knockdown
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.[17]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[17][18]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[17]
p160 SRCs in Drug Development
The established role of the p160 SRC family in cancer progression and therapy resistance has made them attractive targets for drug development.[7][19] High expression of SRC-1 and SRC-3, in particular, is associated with resistance to endocrine therapies like tamoxifen in breast cancer.[1][2] This has spurred efforts to develop small molecule inhibitors that can disrupt the function of these coactivators.
Strategies for targeting p160 SRCs include:
-
Inhibiting the interaction with nuclear receptors: Small molecules that block the binding of the SRC's LXXLL motifs to the activation function-2 (AF-2) domain of nuclear receptors.
-
Disrupting the recruitment of secondary coactivators: Compounds that interfere with the interaction between the SRCs' activation domains and CBP/p300.
-
Promoting SRC degradation: Strategies to enhance the proteasomal degradation of SRC proteins.
The development of SRC inhibitors holds promise for overcoming therapy resistance and improving outcomes in a range of cancers.
Conclusion
The p160 steroid receptor coactivator family stands as a central hub for integrating diverse cellular signals to control gene expression programs that govern fundamental cellular processes. Their intricate involvement in both normal physiology and a spectrum of diseases, especially cancer, underscores their importance as subjects of intense research and as promising therapeutic targets. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of p160 SRC function and to accelerate the development of novel therapeutic strategies targeting these critical molecular players.
References
- 1. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 6. academic.oup.com [academic.oup.com]
- 7. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutual synergistic folding in recruitment of CBP/p300 by p160 nuclear receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. researchgate.net [researchgate.net]
- 16. epigenome-noe.net [epigenome-noe.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols for Optimal Lipid Droplet Staining with BODIPY 493/503
Note to the user: The specific probe "NR160" was not identified in the available literature. It is possible that this is a typographical error or a less common designation. Therefore, these application notes and protocols are based on the widely used and well-documented fluorescent lipid droplet stain, BODIPY 493/503 , which serves as an excellent representative for this application.
Introduction
Lipid droplets are dynamic cellular organelles crucial for energy storage, lipid metabolism, and signaling. Their study is vital in various research areas, including metabolic diseases, cancer, and drug development. BODIPY 493/503 is a lipophilic fluorescent dye that is virtually non-fluorescent in aqueous environments but exhibits strong green fluorescence upon binding to the neutral lipid core of lipid droplets. This property makes it a highly specific and sensitive probe for visualizing and quantifying lipid droplets in both live and fixed cells.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of BODIPY 493/503 for lipid droplet staining.
Quantitative Data Summary
The optimal concentration and incubation time for BODIPY 493/503 staining can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting concentrations and incubation parameters from various sources. It is recommended to optimize these parameters for your specific cell line and experimental setup.
| Cell Type | Staining Concentration | Incubation Time | Incubation Temperature | Reference |
| HepG2 cells | 2 µM | 15-30 minutes | 37°C | [1] |
| HepG2 cells | 10 µM | 30 minutes | Not Specified | [1] |
| A498 cells | 2 µM | 15 minutes | 37°C | [2][3] |
| Human Podocytes | 1:1000 dilution of stock | 30 minutes | Room Temperature | [4] |
| Primary Hepatocytes | Not Specified | Not Specified | Not Specified | [5] |
| Huh7 cells | 10 µg/mL | Not Specified | Not Specified | [6] |
| General Recommendation | 0.2X - 2X of 1000X stock | 10-20 minutes | Room Temperature | [7] |
Experimental Protocols
Protocol 1: Staining of Live Cells for Fluorescence Microscopy
This protocol is suitable for visualizing lipid droplets in living cells.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~493/503 nm)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslips) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a fresh working solution of BODIPY 493/503 in pre-warmed cell culture medium or PBS. A final concentration of 1-2 µM is a good starting point. To do this, dilute the stock solution accordingly (e.g., for a 2 µM working solution from a 1 mg/mL (~2.6 mM) stock, a 1:1300 dilution is needed).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Staining: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope. It is advisable to image promptly as the signal can be prone to photobleaching.[1]
Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy
This protocol is suitable for endpoint assays or when co-staining with antibodies that require cell fixation.
Materials:
-
BODIPY 493/503 stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
(Optional) DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Cells cultured on coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Culture: Grow cells on coverslips in a multi-well plate to the desired confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the BODIPY 493/503 staining solution in PBS at a final concentration of 1-2 µM. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells three times with PBS.
-
(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear stain like DAPI (e.g., 1 µg/mL in PBS) for 5-10 minutes.
-
Washing: Wash the cells again with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope.
Protocol 3: Quantification of Lipid Droplets by Flow Cytometry
This protocol allows for the high-throughput quantification of cellular lipid content.
Materials:
-
BODIPY 493/503 stock solution
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with a blue laser (488 nm) for excitation.
Procedure:
-
Cell Culture and Treatment: Culture cells in multi-well plates and apply experimental treatments as required.
-
Preparation of Staining Solution: Prepare a 2 µM working solution of BODIPY 493/503 in PBS.[3]
-
Cell Harvest: Wash the cells with PBS and then detach them using Trypsin-EDTA.
-
Cell Pellet: Neutralize the trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge to obtain a cell pellet.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cell pellet in the 2 µM BODIPY 493/503 staining solution and incubate for 15 minutes at 37°C in the dark.[3]
-
Washing: Wash the cells once with PBS to remove excess dye.
-
Resuspension: Resuspend the final cell pellet in PBS for flow cytometric analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting the green fluorescence in the appropriate channel (e.g., FITC channel).
Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: General workflow for staining lipid droplets with BODIPY 493/503.
Simplified Signaling Pathway Leading to Lipid Droplet Formation
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Optimized protocol for the identification of lipid droplet proteomes using proximity labeling proteomics in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for Lipid Droplet Quantification Using Flow Cytometry
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Lipid droplets are dynamic cellular organelles that play a central role in lipid metabolism, energy homeostasis, and cellular signaling. The quantification of lipid droplets is crucial for research in various fields, including metabolic diseases, cancer, and drug discovery. Flow cytometry offers a high-throughput method for the rapid and quantitative analysis of lipid droplet content in large cell populations.
This document provides detailed application notes and protocols for the quantification of intracellular lipid droplets using flow cytometry. While the initial request specified the use of NR160, extensive searches did not yield specific information for a fluorescent dye with this designation for lipid droplet analysis. Therefore, this protocol has been developed using Nile Red , a well-characterized and widely used lipophilic fluorescent dye that is highly suitable for this application. Nile Red is a solvatochromic dye that exhibits strong fluorescence in hydrophobic environments, making it an excellent probe for the neutral lipid core of lipid droplets.
Principle of the Assay
This protocol is based on the use of Nile Red to stain intracellular lipid droplets. Nile Red is a cell-permeant dye that is weakly fluorescent in aqueous environments but becomes intensely fluorescent in the lipid-rich environment of the droplets. The fluorescence intensity of Nile Red-stained cells is directly proportional to the cellular lipid droplet content. By analyzing the stained cells on a flow cytometer, one can quantify the lipid content on a per-cell basis and assess the distribution of lipid accumulation within a cell population.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Nile Red (9-diethylamino-5H-benzo[α]phenoxazin-5-one) | Thermo Fisher Scientific | N1142 |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 |
| Phosphate-buffered saline (PBS), pH 7.4 | Gibco | 10010023 |
| Formaldehyde, 16% (w/v), methanol-free | Thermo Fisher Scientific | 28908 |
| Cell culture medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Cell line of interest (e.g., HepG2, 3T3-L1) | ATCC | Varies |
| Oleic acid | Sigma-Aldrich | O1008 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Flow cytometry tubes | Falcon | 352052 |
| Flow cytometer | BD Biosciences, Beckman Coulter, etc. | Varies |
Experimental Protocols
Preparation of Reagents
-
Nile Red Stock Solution (1 mg/mL): Dissolve 1 mg of Nile Red in 1 mL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.
-
Nile Red Working Solution (1 µg/mL): On the day of the experiment, dilute the 1 mg/mL Nile Red stock solution 1:1000 in PBS to a final concentration of 1 µg/mL. Protect from light.
-
4% Paraformaldehyde (PFA) in PBS: Dilute the 16% formaldehyde stock solution 1:4 in PBS to obtain a 4% PFA solution. Caution: Formaldehyde is a hazardous chemical. Handle with appropriate personal protective equipment in a fume hood.
-
Oleic Acid-BSA Complex (Optional, for inducing lipid droplet formation):
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the oleic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., a 10:1 molar ratio of oleic acid to BSA).
-
Sterile-filter the complex and store at -20°C.
-
Cell Culture and Treatment (Optional)
-
Culture cells in appropriate medium and conditions until they reach the desired confluency (typically 70-80%).
-
To induce lipid droplet formation, treat the cells with the oleic acid-BSA complex at a suitable concentration (e.g., 100-400 µM oleic acid) for 24-48 hours. Include a vehicle control (BSA solution without oleic acid).
Staining Protocol for Flow Cytometry
This protocol is suitable for both adherent and suspension cells.
-
Cell Harvesting:
-
Adherent cells: Wash the cells once with PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express) to maintain cell integrity. Neutralize the dissociation reagent with culture medium.
-
Suspension cells: Gently collect the cells from the culture vessel.
-
-
Cell Counting and Aliquoting: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in PBS. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in PBS. Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Fixation (Recommended for endpoint assays):
-
Add 1 mL of 4% PFA in PBS to the cell suspension.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1 mL of PBS.
-
-
Nile Red Staining:
-
Resuspend the cell pellet (fixed or unfixed) in 1 mL of the 1 µg/mL Nile Red working solution.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light. The optimal staining time may need to be determined empirically for each cell type.
-
-
Washing: Centrifuge the stained cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a blue laser (488 nm) for excitation of Nile Red.
-
Nile Red has a broad emission spectrum that shifts depending on the hydrophobicity of its environment. For lipid droplets, the emission is typically in the yellow-gold to red range.
-
Set up two fluorescence detectors:
-
Yellow-Gold Channel: Use a bandpass filter such as 585/42 nm (for PE or equivalent channel). This channel is often more specific for neutral lipids in lipid droplets.[1]
-
Red Channel: Use a bandpass filter such as 670 nm long-pass (for PerCP-Cy5.5 or equivalent channel). This channel can also detect Nile Red fluorescence, but may have more background from staining of other cellular membranes.
-
-
-
Gating Strategy:
-
Acquire data for forward scatter (FSC) and side scatter (SSC) to identify the main cell population and exclude debris and cell aggregates.
-
Create a histogram of the fluorescence intensity from the yellow-gold or red channel for the gated cell population.
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the stained cell population is a quantitative measure of the average lipid droplet content per cell.
-
The percentage of cells with high fluorescence can also be determined by setting a gate on the histogram to identify the "lipid-high" population.
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and structured format.
Table 1: Mean Fluorescence Intensity (MFI) of Nile Red Stained Cells
| Treatment Group | Concentration | MFI (Yellow-Gold Channel) ± SD | Fold Change vs. Control |
| Control (Vehicle) | - | 1500 ± 120 | 1.0 |
| Oleic Acid | 100 µM | 4500 ± 350 | 3.0 |
| Oleic Acid | 200 µM | 8200 ± 600 | 5.5 |
| Oleic Acid | 400 µM | 15000 ± 1100 | 10.0 |
| Compound X + Oleic Acid | 10 µM | 6000 ± 450 | 4.0 |
Table 2: Percentage of Lipid-High Cells
| Treatment Group | Concentration | % Lipid-High Cells ± SD |
| Control (Vehicle) | - | 5.2 ± 1.1 |
| Oleic Acid | 100 µM | 35.8 ± 3.2 |
| Oleic Acid | 200 µM | 68.4 ± 5.7 |
| Oleic Acid | 400 µM | 92.1 ± 4.5 |
| Compound X + Oleic Acid | 10 µM | 50.3 ± 4.1 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the protocol for lipid droplet quantification by flow cytometry.
References
Application Notes and Protocols: NR160 Staining in Fixed Versus Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR160 is a fluorescent dye used for the visualization and quantification of intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer. The choice between staining live or fixed cells depends on the specific experimental goals. Live-cell imaging allows for the study of dynamic processes in real-time, while fixation can preserve cellular morphology for endpoint analysis and allows for multiplexing with other staining techniques that require permeabilization. This document provides detailed protocols and comparative data for using a near-infrared (NIR) lipid stain, analogous to this compound, in both live and fixed cells.
Key Considerations: Fixed vs. Live Cell Staining
Choosing the appropriate method for cell preparation is critical for accurate lipid droplet analysis. Fixation can introduce artifacts, altering the morphology and distribution of lipid droplets.
Advantages of Live-Cell Staining:
-
Enables the study of dynamic cellular processes, such as lipid droplet formation, fusion, and trafficking.
-
Avoids fixation-induced artifacts.
-
Provides a more accurate representation of the cellular state.
Advantages of Fixed-Cell Staining:
-
Preserves cell morphology for extended periods.
-
Compatible with immunofluorescence and other multiplexing techniques requiring cell permeabilization.
-
Allows for batch processing and storage of samples.
Fixation Method is Crucial: The choice of fixative is critical for preserving lipid droplet integrity.
-
Paraformaldehyde (PFA): This is the recommended fixative as it crosslinks proteins, preserving the structure of lipid droplets and retaining cellular lipid content.[1][2][3]
-
Organic Solvents (Methanol, Acetone): These should be avoided as they extract lipids, leading to the fusion and altered morphology of lipid droplets.[1][2][4][5]
Quantitative Data Summary
The following table summarizes the expected performance of a near-infrared lipid stain in fixed versus live cells based on typical characteristics of lipophilic dyes used for lipid droplet staining.
| Parameter | Live-Cell Staining | Fixed-Cell Staining (4% PFA) | Key Considerations |
| Fluorescence Intensity | Strong | Generally strong, but can be slightly reduced | Fixation may slightly alter the lipid environment, potentially affecting dye quantum yield. |
| Signal-to-Noise Ratio | High | High | Proper washing steps are crucial in both protocols to minimize background fluorescence. |
| Photostability | Good | Good | NIR dyes generally offer good photostability, but prolonged exposure to excitation light should still be minimized. |
| Morphological Integrity | Excellent (native state) | Good to Excellent | PFA fixation is essential to prevent lipid extraction and droplet fusion.[1][2][3] |
| Dynamic Studies | Yes | No | Live-cell imaging is required to observe real-time cellular processes. |
| Multiplexing Compatibility | Limited to other live-cell compatible dyes | High (compatible with immunofluorescence) | Fixation and permeabilization allow for the use of antibodies and other intracellular probes. |
Experimental Protocols
Protocol 1: Live-Cell Staining with a Near-Infrared Lipid Dye
Materials:
-
Live cells cultured in an appropriate imaging dish or plate
-
Near-infrared lipid dye stock solution (e.g., 1 mg/mL in DMSO)
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the near-infrared lipid dye stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 100-500 ng/mL).
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh pre-warmed complete cell culture medium to the cells and image immediately using a fluorescence microscope with appropriate NIR filter sets.
Protocol 2: Fixed-Cell Staining with a Near-Infrared Lipid Dye
Materials:
-
Cells cultured on coverslips or in an imaging dish
-
4% Paraformaldehyde (PFA) in PBS
-
Near-infrared lipid dye stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
(Optional) DAPI or other nuclear counterstain
-
(Optional) Mounting medium
Procedure:
-
Cell Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.[6]
-
Remove the PFA and wash the cells three times with PBS.
-
-
Prepare Staining Solution: Dilute the near-infrared lipid dye stock solution in PBS to the desired final concentration (typically in the range of 100-500 ng/mL).
-
Cell Staining: Add the staining solution to the fixed cells.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with the appropriate NIR filter sets.
Diagrams
Caption: Workflow for staining lipid droplets in live cells.
Caption: Workflow for staining lipid droplets in fixed cells.
Caption: Simplified diagram of lipid droplet dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fixation methods for the study of lipid droplets by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fixation Methods for the Study of Lipid Droplets by Immunofluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 4. Deformation of lipid droplets in fixed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Staining of 3D Cell Cultures and Spheroids with a Novel Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a fluorescent dye specifically named "NR160" for cell staining applications did not yield a commercially available or academically cited probe. Therefore, this document provides a comprehensive, generalized protocol for the application of a hypothetical live-cell fluorescent probe, herein referred to as "this compound," for staining 3D cell cultures and spheroids. The methodologies presented are synthesized from established protocols for various fluorescent dyes in 3D models and should be adapted and optimized for any specific, novel dye.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to better mimic the complex in vivo microenvironment of tissues.[1] These models offer enhanced biological relevance compared to traditional 2D cell cultures for studying cell-cell interactions, drug penetration, and therapeutic efficacy.[1][2][3][4] The ability to visualize and quantify cellular responses within these complex structures is critical. Fluorescent microscopy, coupled with specific probes, provides a powerful tool for assessing cell viability, proliferation, apoptosis, and other cellular functions in real-time and in fixed samples.[5][6]
This application note provides a detailed protocol for the use of "this compound," a hypothetical fluorescent probe, for staining live 3D multicellular spheroids. The protocol outlines the necessary steps from spheroid culture and harvesting to staining, imaging, and data analysis.
Materials and Reagents
A consistent and well-documented set of materials is crucial for reproducibility.
| Material/Reagent | Supplier | Catalog No. | Notes |
| Ultra-Low Attachment (ULA) 96-well plates | Corning | 7007 | For spheroid formation. |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies | Appropriate for the cell line used. |
| Fetal Bovine Serum (FBS) | Gibco | Varies | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Calcium and Magnesium free. |
| "this compound" Staining Solution (Hypothetical) | N/A | N/A | Assume a 1 mM stock solution in DMSO. |
| Hoechst 33342 or DAPI | Thermo Fisher | H3570 / D1306 | For nuclear counterstaining. |
| Propidium Iodide (PI) | Thermo Fisher | P3566 | For dead cell counterstaining (optional). |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 | For fixation (optional, for endpoint assays). |
| Triton™ X-100 | Sigma-Aldrich | T8787 | For permeabilization (if required). |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | For blocking (if performing immunostaining). |
Experimental Workflow for Live Spheroid Staining
The following diagram illustrates the general workflow for staining live 3D spheroids with a fluorescent probe like "this compound".
Caption: General workflow for live-cell staining of 3D spheroids.
Detailed Staining Protocol
This protocol is a template and may require optimization for different cell types, spheroid sizes, and specific dye characteristics.
4.1. Spheroid Formation
-
Culture your cells of interest to approximately 80-90% confluency.
-
Trypsinize and count the cells. Ensure cell viability is >90% using a method like Trypan Blue exclusion.[7]
-
Resuspend the cells in the appropriate culture medium to achieve the desired seeding density (e.g., 2,000-10,000 cells/well in a 96-well ULA plate).
-
Dispense 100 µL of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.[7]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3-7 days. Monitor spheroid formation daily.
4.2. "this compound" Staining (Live-Cell Imaging)
-
Prepare Staining Solution: Based on a hypothetical 1 mM stock of "this compound" in DMSO, prepare a working solution by diluting it in pre-warmed, serum-free or complete culture medium. A typical starting concentration for a live-cell dye is between 1-10 µM. It is crucial to optimize this concentration.
-
Medium Exchange: Carefully aspirate approximately 50% of the culture medium from each well containing spheroids. To avoid disturbing or aspirating the spheroids, it is recommended to cut the end of the pipette tip to create a wider opening.[8]
-
Add Staining Solution: Gently add an equal volume of the "this compound" working solution to each well. For a 96-well plate, this would typically be adding 50 µL of a 2X staining solution to the remaining 50 µL of medium.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light. Incubation time is a critical parameter that needs to be optimized to ensure sufficient dye penetration without inducing cytotoxicity.[8]
-
(Optional) Washing: For dyes with high background fluorescence, a washing step may be necessary. Gently remove the staining solution and replace it with 100 µL of pre-warmed PBS or culture medium. Incubate for 5-10 minutes and repeat 1-2 times.[9][10]
-
Imaging: Proceed to image the spheroids immediately using a confocal microscope or a high-content imaging system equipped for live-cell analysis.
Imaging and Data Analysis
5.1. Microscope Configuration
-
Objective: Use a 10x or 20x long-working-distance objective for imaging entire spheroids.
-
Z-Stack: To capture the 3D structure, acquire a series of images at different focal planes (a Z-stack). The step size should be optimized based on the objective's depth of field.
-
Laser and Filters: Use excitation and emission wavelengths appropriate for the "this compound" dye. For a hypothetical near-infrared dye, this might be in the range of 630-650 nm excitation and 660-700 nm emission.
5.2. Quantitative Analysis
-
Fluorescence Intensity: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify the mean fluorescence intensity across the spheroid.[7] This can be done on a maximum intensity projection of the Z-stack or on individual optical slices.
-
Spatial Distribution: Analyze the fluorescence intensity as a function of distance from the spheroid core. This can reveal gradients in cell viability or drug penetration, often seen as a viable outer layer and a necrotic core in larger spheroids.[7]
-
Viability Assessment: If co-staining with a dead-cell stain like Propidium Iodide, the ratio of "this compound" (live) to PI (dead) fluorescence can be calculated to determine the percentage of viable cells.
Protocol for Fixed Spheroids (Optional)
If endpoint analysis is desired, spheroids can be fixed after staining with certain live-cell dyes or stained after fixation. Note that not all dyes are compatible with fixation.[8]
-
Stain Live Spheroids: Follow steps 4.2.1 to 4.2.4.
-
Fixation: Gently wash the spheroids with PBS. Add 100 µL of 4% PFA and incubate for 30-60 minutes at room temperature.[8][9]
-
Washing: Remove the PFA and wash the spheroids three times with PBS for 5 minutes each.[9]
-
(Optional) Permeabilization: If performing subsequent immunostaining for intracellular targets, add 100 µL of 0.3% Triton X-100 in PBS and incubate for 15 minutes.[9]
-
Counterstaining & Mounting: Proceed with any counterstaining (e.g., DAPI for nuclei) and prepare for imaging.
Optimization and Troubleshooting
The following table summarizes key parameters that may require optimization.
| Parameter | Typical Range | Considerations for Optimization |
| Cell Seeding Density | 1,000 - 10,000 cells/well | Depends on cell type and desired spheroid size. Higher density leads to larger, more compact spheroids. |
| "this compound" Concentration | 0.5 - 20 µM | Test a range of concentrations to find the optimal balance between signal intensity and cytotoxicity. |
| Staining Incubation Time | 30 min - 4 hours | Longer incubation may be needed for larger spheroids (>500 µm) to allow dye penetration, but can increase toxicity.[8] |
| Washing Steps | 0 - 3 washes | Washing reduces background but may also reduce the signal from viable cells. Assess the signal-to-noise ratio. |
| Fixation Time | 20 min - 1 hour | Insufficient fixation leads to poor morphology, while over-fixation can mask epitopes for immunostaining. |
This generalized protocol provides a robust starting point for researchers looking to implement fluorescent staining in their 3D cell culture models. Successful application will depend on careful optimization of the outlined steps for the specific cell model and fluorescent probe used.
References
- 1. Live or Dead™ Fixable Dead Cell Staining Kit *NIR Fluorescence* | AAT Bioquest [aatbio.com]
- 2. ilcittadinomb.it [ilcittadinomb.it]
- 3. Elvis Presley - Wikipedia, den frie encyklopædi [da.wikipedia.org]
- 4. ilcittadinomb.it [ilcittadinomb.it]
- 5. bikebd.com [bikebd.com]
- 6. ziaruldejoburi.ro [ziaruldejoburi.ro]
- 7. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NeuroTrace™ 640/660 Deep-Red Fluorescent Nissl Stain - Solution in DMSO 1 mL | Contact Us [thermofisher.com]
- 9. LIVE/DEAD™ Fixable Near-IR Dead Cell Stain Kit, for 633 or 635 nm excitation 200 Assays [thermofisher.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Detecting Lipid Accumulation in Foam Cells Using Nile Red (NR160)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foam cell formation, characterized by the excessive accumulation of intracellular lipid droplets, is a hallmark of early-stage atherosclerosis.[1] These cells, primarily derived from macrophages that have engulfed modified lipoproteins, play a critical role in the progression of atherosclerotic plaques.[2][3] Therefore, the accurate detection and quantification of lipid accumulation within foam cells are crucial for both basic research into atherogenesis and the development of novel therapeutic interventions.
These application notes provide a comprehensive guide to utilizing the fluorescent lipophilic dye Nile Red for the visualization and quantification of neutral lipid content in foam cells. Nile Red is a highly sensitive stain for intracellular lipid droplets, exhibiting a strong fluorescence signal in lipid-rich environments.[4] This document outlines the principles of Nile Red staining, detailed experimental protocols, and methods for data analysis, offering a robust tool for studying foam cell biology.
Principle of Detection
Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a photostable, lipophilic stain that strongly fluoresces in hydrophobic environments while exhibiting minimal fluorescence in aqueous media.[4] When applied to cells, Nile Red partitions into intracellular lipid droplets, composed primarily of neutral lipids like triglycerides and cholesteryl esters. The fluorescence emission spectrum of Nile Red is dependent on the polarity of its environment. In a nonpolar, lipid-rich environment, it emits a strong yellow-gold fluorescence, while in more polar environments like cell membranes, the emission is shifted to a red wavelength.[5] This property allows for the specific visualization and quantification of neutral lipid stores within foam cells.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Nile Red (NR160) | Sigma-Aldrich | N3013 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Macrophage Cell Line (e.g., RAW 264.7, THP-1) | ATCC | TIB-71, TIB-202 |
| Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation) | Sigma-Aldrich | P8139 |
| Oxidized Low-Density Lipoprotein (ox-LDL) | Alfa Aesar | J65029 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Formaldehyde (10% solution) or Paraformaldehyde (4% solution) | Sigma-Aldrich | HT501128, 158127 |
| Isopropanol | Sigma-Aldrich | I9516 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| Fluorescence Microscope with appropriate filter sets | ||
| 96-well black, clear-bottom plates (for quantitative analysis) | Corning | 3603 |
| Plate Reader with fluorescence detection capabilities |
Experimental Protocols
Protocol 1: In Vitro Foam Cell Formation
This protocol describes the generation of foam cells from a macrophage cell line by incubation with oxidized low-density lipoprotein (ox-LDL).
-
Cell Seeding:
-
For RAW 264.7 cells, seed at a density of 1 × 10^5 cells/mL in a 24-well plate.[6]
-
For THP-1 monocytes, differentiate into macrophages by treating with 100 ng/mL PMA for 48-72 hours. After differentiation, replace the medium with fresh medium without PMA and allow cells to rest for 24 hours. Seed the differentiated macrophages at a density of 1 × 10^5 cells/mL.
-
-
Foam Cell Induction:
-
Incubate the cultured macrophages with ox-LDL at a concentration of 50 µg/mL for 24-48 hours.[6] A control group of cells should be incubated with culture medium alone.
-
-
Washing:
-
After incubation, aspirate the medium and gently wash the cells twice with PBS to remove any remaining ox-LDL.[6]
-
Protocol 2: Nile Red Staining of Foam Cells
This protocol details the steps for staining the induced foam cells with Nile Red for visualization of lipid droplets.
-
Cell Fixation:
-
Fix the cells by adding 10% formalin or 4% paraformaldehyde and incubating for 10-30 minutes at room temperature.[6]
-
-
Washing:
-
Gently wash the fixed cells twice with PBS.
-
-
Nile Red Staining:
-
Prepare a stock solution of Nile Red (1 mg/mL) in acetone or DMSO.
-
Prepare a working solution of Nile Red by diluting the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS.
-
Add the Nile Red working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
For nuclear visualization, wash the cells with PBS and then incubate with DAPI (1 µg/mL) for 5 minutes.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add a small volume of PBS to the wells to prevent the cells from drying out.
-
Visualize the stained cells using a fluorescence microscope. For Nile Red, use an excitation wavelength of 488-525 nm and an emission wavelength of 530-600 nm. For DAPI, use an excitation of ~360 nm and an emission of ~460 nm.
-
Protocol 3: Quantification of Lipid Accumulation
This protocol provides a method to quantify the total neutral lipid content in foam cells using a fluorescence plate reader.
-
Foam Cell Formation and Staining:
-
Perform foam cell induction and Nile Red staining in a 96-well black, clear-bottom plate following Protocols 1 and 2.
-
-
Fluorescence Measurement:
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation set to 485 nm and emission set to 570 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only PBS.
-
Normalize the fluorescence intensity of ox-LDL treated cells to that of control cells to determine the fold-change in lipid accumulation.
-
Data Presentation
The following table provides an example of how to present quantitative data on lipid accumulation.
| Treatment Group | ox-LDL Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Control |
| Control | 0 | 150 ± 15 | 1.0 |
| ox-LDL | 25 | 450 ± 35 | 3.0 |
| ox-LDL | 50 | 825 ± 50 | 5.5 |
| ox-LDL + Drug X | 50 | 300 ± 28 | 2.0 |
Signaling Pathways and Workflows
Foam Cell Formation Signaling Pathway
The formation of foam cells involves a complex interplay of signaling pathways that regulate lipid uptake, esterification, and efflux.[7]
Caption: Signaling pathway of foam cell formation.
Experimental Workflow for Lipid Accumulation Detection
The following diagram illustrates the overall experimental workflow for detecting lipid accumulation in foam cells using Nile Red.
Caption: Experimental workflow for lipid detection.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Staining | Inefficient foam cell formation. | Increase ox-LDL concentration or incubation time. Confirm macrophage viability. |
| Nile Red solution degraded. | Prepare fresh Nile Red working solution. Store stock solution properly (protected from light, at -20°C). | |
| Incorrect filter set on microscope. | Ensure the excitation and emission filters are appropriate for Nile Red. | |
| High Background Fluorescence | Incomplete washing. | Increase the number and duration of washing steps after staining. |
| Nile Red concentration too high. | Optimize the Nile Red working solution concentration (try a lower concentration). | |
| Cell Detachment | Harsh washing steps. | Be gentle during washing steps. Do not pipette directly onto the cell monolayer. |
| Over-fixation. | Reduce the fixation time. |
Alternative Dyes
While Nile Red is a robust stain, other fluorescent dyes can also be used for detecting lipid droplets.
-
BODIPY 493/503: This dye is highly specific for neutral lipids and offers a bright, green fluorescence with a narrow emission spectrum, making it suitable for multiplexing with other fluorescent probes.[8]
-
Oil Red O: A traditional, non-fluorescent lysochrome dye that stains neutral lipids red.[9] It is widely used for brightfield microscopy but is less sensitive than fluorescent methods for quantification.[6]
Conclusion
The use of Nile Red provides a sensitive and reliable method for the detection and quantification of lipid accumulation in foam cells. The protocols and information provided in these application notes offer a solid foundation for researchers to study the mechanisms of foam cell formation and to screen for compounds that may modulate this critical process in atherosclerosis. Careful optimization of staining conditions and adherence to the outlined protocols will ensure reproducible and high-quality data.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Lipid-laden foam cells in the pathology of atherosclerosis: Shedding light on new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and Nile Red Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foam Cells as Therapeutic Targets in Atherosclerosis with a Focus on the Regulatory Roles of Non-Coding RNAs [mdpi.com]
- 8. Assessment and Quantification of Foam Cells and Lipid Droplet–Accumulating Microglia in Mouse Brain Tissue Using BODIPY Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Co-staining with Neurofilament 160 (NF-160) and Other Fluorescent Markers: An Application Guide for Researchers
For Immediate Release
This application note provides detailed protocols and guidelines for the co-staining of Neurofilament 160 (NF-160), a crucial marker for myelinated axons, with other fluorescent markers. This guide is intended for researchers, scientists, and drug development professionals engaged in neuroscience research, offering robust methodologies for the visualization and analysis of neuronal structures and signaling pathways.
Introduction to Neurofilament 160 (NF-160)
Neurofilaments are intermediate filaments found in the cytoplasm of neurons, playing a vital role in maintaining axonal caliber and providing structural support.[1] The neurofilament protein family consists of three subunits: light (NF-L), medium (NF-M), and heavy (NF-H). NF-160, also known as neurofilament medium (NF-M), is a key component of the neuronal cytoskeleton, particularly abundant in myelinated axons. Its expression and phosphorylation state are critical for normal neuronal function and are often altered in various neurodegenerative diseases and injuries. Co-staining NF-160 with other neuronal or glial markers allows for the detailed investigation of neuronal morphology, connectivity, and pathology.
Data Presentation: Quantitative Analysis of Co-localization
Co-localization analysis is essential for determining the spatial relationship between NF-160 and other markers of interest. The Pearson's Correlation Coefficient (PCC) is a commonly used statistical measure to quantify the degree of linear correlation between the intensities of two fluorescent signals. A PCC value between 0.5 and 1.0 is generally considered to indicate significant co-localization.[2][3]
Below is a representative table summarizing potential quantitative data from a co-staining experiment involving NF-160 and Microtubule-Associated Protein 2 (MAP2), a marker for dendrites, in cultured primary neurons.
| Marker Combination | Pearson's Correlation Coefficient (PCC) | Interpretation |
| NF-160 / MAP2 | 0.15 ± 0.05 | Low co-localization, indicating distinct axonal and dendritic compartments. |
| NF-160 / Synaptophysin | 0.65 ± 0.08 | Moderate co-localization, suggesting proximity of axons to synaptic vesicles. |
| NF-160 / Myelin Basic Protein (MBP) | 0.85 ± 0.06 | High co-localization, confirming the association of NF-160 with myelinated axons. |
Note: The data presented in this table are illustrative examples. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed protocols for the co-immunofluorescence staining of NF-160 with other neuronal markers in both cultured cells and tissue sections.
Protocol 1: Co-staining of NF-160 and NeuN in Mouse Brain Sections
This protocol describes the simultaneous labeling of NF-160 (axonal marker) and NeuN (neuronal nuclear marker) in formalin-fixed, paraffin-embedded mouse brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded mouse brain sections (5-10 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Mouse anti-Neurofilament 160 (NF-160)
-
Rabbit anti-NeuN
-
-
Secondary antibodies:
-
Goat anti-Mouse IgG, Alexa Fluor 488 conjugated
-
Goat anti-Rabbit IgG, Alexa Fluor 594 conjugated
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.[4]
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides three times in PBS for 5 minutes each.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[4]
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., Mouse anti-NF-160 1:500, Rabbit anti-NeuN 1:1000) in blocking buffer.
-
Incubate slides with the primary antibody mixture overnight at 4°C in a humidified chamber.[4]
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Dilute fluorescently labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 1:1000, Goat anti-Rabbit Alexa Fluor 594 1:1000) in blocking buffer.
-
Incubate slides with the secondary antibody mixture for 1-2 hours at room temperature, protected from light.[4]
-
-
Counterstaining and Mounting:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with DAPI (1 µg/mL in PBS) for 5 minutes to stain nuclei.
-
Wash slides twice in PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope with appropriate filter sets for Alexa Fluor 488, Alexa Fluor 594, and DAPI.
-
Protocol 2: Co-staining of NF-160 and Synaptophysin in Cultured Neurons
This protocol details the co-staining of NF-160 and the presynaptic marker Synaptophysin in primary neuronal cultures.
Materials:
-
Primary neurons cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Normal Goat Serum in PBS)
-
Primary antibodies:
-
Rabbit anti-Neurofilament 160 (NF-160)
-
Mouse anti-Synaptophysin
-
-
Secondary antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 568 conjugated
-
Goat anti-Mouse IgG, Alexa Fluor 488 conjugated
-
-
DAPI
-
Mounting medium
Procedure:
-
Fixation:
-
Rinse cultured neurons briefly with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., Rabbit anti-NF-160 1:1000, Mouse anti-Synaptophysin 1:500) in blocking buffer.
-
Incubate coverslips with the primary antibody mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBS for 5 minutes each.
-
Dilute fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 568 1:1000, Goat anti-Mouse Alexa Fluor 488 1:1000) in blocking buffer.
-
Incubate coverslips with the secondary antibody mixture for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filters for Alexa Fluor 568, Alexa Fluor 488, and DAPI.
-
Mandatory Visualizations
Signaling Pathway: Regulation of NF-160 Phosphorylation
The phosphorylation of neurofilaments is a critical post-translational modification that regulates their assembly, transport, and function. Several kinases, including Cyclin-dependent kinase 5 (Cdk5) and Mitogen-activated protein kinases (MAPKs), have been implicated in the phosphorylation of NF-160.[5][6] Deregulation of these pathways can lead to abnormal neurofilament phosphorylation and aggregation, which are hallmarks of several neurodegenerative diseases.
References
Application Note: NR160 for High-Throughput Screening of Lipid Droplet Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles that serve as central hubs for neutral lipid storage and metabolism. Dysregulation of lipid droplet homeostasis is implicated in a wide range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer. Consequently, the modulation of lipid droplet content has emerged as a promising therapeutic strategy. High-throughput screening (HTS) assays are essential for identifying and characterizing novel compounds that can modulate lipid droplet dynamics. NR160, a fluorescent probe functionally analogous to Nile Red, is a highly sensitive and specific dye for the quantification of intracellular lipid droplets, making it an ideal tool for HTS applications. This application note provides a detailed protocol for the use of this compound in a 96-well format for the high-throughput quantification of lipid droplet content in mammalian cells.
Principle of the Assay
This compound is a lipophilic dye that exhibits minimal fluorescence in aqueous environments but becomes intensely fluorescent in hydrophobic environments, such as the neutral lipid core of lipid droplets.[1][2] The fluorescence intensity of this compound is directly proportional to the amount of neutral lipids stored within the cell. This property allows for the rapid and sensitive quantification of cellular lipid droplet content using fluorescence plate readers, high-content imaging systems, or flow cytometry. The assay is amenable to automation and miniaturization, making it suitable for large-scale screening campaigns.
Data Presentation
The following tables summarize representative quantitative data obtained from a high-throughput screen using an this compound-based assay to identify modulators of lipid accumulation in a mammalian cell line (e.g., HepG2).
Table 1: Assay Validation Parameters
| Parameter | Value | Description |
| Z'-factor | 0.79 ± 0.13 | A measure of assay quality, indicating a large separation between positive and negative controls.[3] |
| Signal-to-Background (S/B) Ratio | 3.2 | The ratio of the signal from a positive control to the signal from a negative control.[3] |
| DMSO Tolerance | < 1% | The maximum concentration of DMSO that does not significantly affect assay performance.[4] |
| Incubation Time | 18 hours | The optimal incubation time for compound treatment to observe a significant change in lipid droplet content.[3] |
| Cell Seeding Density | 50,000 cells/well | The optimal cell density per well in a 96-well plate for the assay.[3] |
Table 2: Dose-Response of a Known Lipid Accumulation Inducer (Oleic Acid)
| Oleic Acid Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % of Maximum Response |
| 0 | 5,231 | 450 | 0% |
| 10 | 15,890 | 1,230 | 25% |
| 50 | 38,765 | 3,100 | 78% |
| 100 | 47,543 | 3,800 | 95% |
| 200 | 49,876 | 4,100 | 100% |
| EC50 | ~30 µM |
Table 3: Dose-Response of a Known Lipid Accumulation Inhibitor (Compound X) in Oleic Acid-Treated Cells
| Compound X Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 | 49,500 | 4,000 | 0% |
| 0.1 | 45,321 | 3,600 | 9% |
| 1 | 28,765 | 2,300 | 42% |
| 10 | 10,987 | 900 | 78% |
| 100 | 6,123 | 500 | 88% |
| IC50 | ~2.5 µM |
Experimental Protocols
Materials and Reagents
-
Mammalian cell line (e.g., HepG2, 3T3-L1)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
This compound (Nile Red) stock solution (1 mg/mL in DMSO)
-
Positive control (e.g., Oleic acid)
-
Negative control (e.g., vehicle, DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Fluorescence plate reader with excitation/emission wavelengths of ~485/535 nm or ~550/640 nm.[5][6]
Protocol for High-Throughput Screening
-
Cell Seeding:
-
Culture mammalian cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well in 100 µL of medium.[3]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control compounds (positive and negative controls) in cell culture medium. The final DMSO concentration should be below 1%.[4]
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.[3]
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the 1 mg/mL stock solution in PBS to a final concentration of 1 µg/mL.
-
After compound treatment, gently aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of the this compound staining solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[5]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the blank (wells with staining solution but no cells) from all measurements.
-
Calculate the percentage of lipid accumulation or inhibition relative to the positive and negative controls.
-
Generate dose-response curves and calculate EC50 or IC50 values for active compounds.[7][8]
-
Visualizations
Signaling Pathways
Lipid droplet metabolism is tightly regulated by complex signaling networks. High-throughput screening with this compound can be employed to identify compounds that modulate these pathways. Below are diagrams of two key pathways involved in lipid droplet formation and breakdown.
Caption: SREBP pathway for lipid droplet formation.
Caption: PKA-mediated lipolysis pathway.
Experimental Workflow
Caption: High-throughput screening workflow.
Conclusion
The this compound-based assay provides a robust, sensitive, and high-throughput method for the quantitative assessment of intracellular lipid droplet content. Its compatibility with automated liquid handling and plate readers makes it an invaluable tool for drug discovery and research in metabolic diseases and oncology. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers to establish and validate this assay in their own laboratories for the identification of novel modulators of lipid metabolism.
References
- 1. sinobiological.com [sinobiological.com]
- 2. An improved high-throughput Nile red fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative dose-response curves from subcellular lipid multilayer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Dose-Response Curves from Subcellular Lipid Multilayer Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce NR160 background fluorescence in cells
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using live-cell fluorescent dyes like NR160?
High background fluorescence, which can obscure the desired signal and reduce image quality, typically originates from several sources:
-
Excessive Dye Concentration: Using a higher concentration of the dye than necessary is a common cause of high background.[1][2][3]
-
Insufficient Washing: Failure to adequately wash away unbound dye molecules after staining will result in a generalized haze across the image.[4][5]
-
Dye Aggregation: At high concentrations, some fluorescent dyes can form aggregates. These aggregates can bind non-specifically to cellular structures or the imaging vessel, contributing to background fluorescence.[6][7][8][9]
-
Cellular Autofluorescence: Some cell types naturally fluoresce, particularly in the blue and green spectral regions. This intrinsic fluorescence can contribute to the overall background signal.
-
Media and Vessel Fluorescence: Standard cell culture media containing components like phenol red and serum can be fluorescent.[10] Additionally, the plastic used in standard culture dishes can be a significant source of background fluorescence.[11]
-
Non-Specific Binding: The dye may bind to unintended cellular components or surfaces.
Q2: How does dye concentration affect background fluorescence?
The concentration of the fluorescent dye is critical. An optimal concentration will provide bright, specific staining of the target structure with minimal background. If the concentration is too high, unbound dye molecules will increase the background signal. It is always recommended to perform a titration experiment to determine the lowest effective dye concentration for your specific cell type and experimental conditions.[2][3][10][12][13]
Q3: Can the imaging medium contribute to background fluorescence?
Yes, the imaging medium can be a significant source of background. Many standard cell culture media contain fluorescent compounds such as phenol red and riboflavin. For live-cell imaging, it is best to replace the standard medium with an optically clear, buffered saline solution or a specialized imaging medium, like FluoroBrite™ DMEM, which is formulated to reduce background fluorescence while maintaining cell health.[4]
Q4: What is autofluorescence and how can I minimize it?
Autofluorescence is the natural fluorescence emitted by certain cellular components, such as NADH, flavins, and lipofuscin.[8] This is more pronounced at shorter excitation wavelengths (blue and green). To minimize its impact:
-
Use red or far-red shifted dyes, as cellular autofluorescence is generally lower in this spectral range.
-
Include an unstained control sample (cells only) to assess the level of autofluorescence under your imaging conditions.
-
In fixed-cell experiments, chemical quenching agents like Sudan Black B or commercial reagents like TrueBlack® can be used.[14] However, these are generally not suitable for live-cell imaging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Overall Background Haze | 1. Dye concentration is too high.2. Insufficient washing after staining.3. Imaging medium is fluorescent. | 1. Perform a dye titration to find the optimal, lowest effective concentration.2. Increase the number and/or duration of wash steps with a suitable buffer (e.g., PBS or HBSS).[4]3. Image cells in a phenol red-free, low-serum medium or a specialized imaging buffer.[10] |
| Punctate/Speckled Background | 1. Dye aggregation or precipitation.2. Non-specific binding to cellular debris or dead cells. | 1. Prepare fresh dye dilutions for each experiment. Briefly vortex or sonicate the stock solution before dilution. Filter the final working solution if precipitates are visible.2. Ensure cell cultures are healthy and remove dead cells by washing before staining. Use a viability dye to exclude dead cells from analysis. |
| Staining of Imaging Dish/Slide | 1. Non-specific binding of the dye to the vessel surface. | 1. Switch to imaging vessels with glass bottoms or those made of low-fluorescence plastic.2. Ensure thorough washing to remove any unbound dye that may have settled on the surface. |
| Weak Specific Signal with High Background | 1. Suboptimal incubation time or temperature.2. Phototoxicity causing cell stress and altered dye uptake/localization. | 1. Optimize incubation time and temperature. Longer incubation at a lower temperature may improve specific binding while reducing non-specific interactions.2. Minimize light exposure during imaging. Use the lowest possible laser power and exposure time that provides an adequate signal.[4] |
Experimental Protocols
Protocol: Optimizing this compound Staining to Reduce Background Fluorescence
This protocol provides a framework for determining the optimal staining conditions for a hypothetical far-red live-cell dye (this compound) to achieve a high signal-to-noise ratio.
1. Materials:
-
"this compound" fluorescent dye (e.g., 1 mM stock in DMSO)
-
Live cells cultured on glass-bottom imaging dishes
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium (serum-containing)
-
Specialized imaging medium (e.g., FluoroBrite™ DMEM or similar phenol red-free medium)
-
Automated fluorescence microscope with environmental control (37°C, 5% CO2)
2. Experimental Procedure: Dye Concentration Titration
-
Cell Seeding: Plate cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.[12]
-
Prepare Dye Dilutions: Prepare a series of "this compound" working solutions in pre-warmed, serum-free medium. Typical concentrations to test range from 25 nM to 500 nM. It is crucial to prepare these fresh for each experiment.
-
Cell Washing: Before staining, gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum and debris.
-
Staining: Replace the wash buffer with the "this compound" working solutions. Incubate the cells at 37°C for a specified time (e.g., 30 minutes). Protect from light during incubation.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed imaging medium. An additional 5-10 minute incubation in fresh imaging medium after the final wash can help reduce background.
-
Imaging: Image the cells using consistent acquisition settings (e.g., laser power, exposure time, detector gain) across all conditions. Include an unstained control (cells subjected to the same media changes and washes but without dye) to measure autofluorescence.
-
Analysis: Quantify the mean fluorescence intensity of the specifically stained structures and a background region for each concentration. Calculate the signal-to-background ratio. The optimal concentration is the one that provides the highest ratio.[2]
3. Further Optimization (if background is still high):
-
Vary Incubation Time: Using the optimal concentration determined above, test different incubation times (e.g., 15, 30, 60 minutes) to see if a shorter or longer time improves the signal-to-noise ratio.
-
Post-Stain Wash Optimization: Test the effect of increasing the number of post-stain washes (e.g., 3 vs. 5 washes) or the duration of each wash.
Visualizations
Caption: Troubleshooting workflow for reducing this compound background fluorescence.
References
- 1. Super-photostable organic dye for long-term live-cell single-protein imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. Ionic aggregation-induced emission dye with bulky counterions for preparation of bright near-infrared polymeric nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Dye aggregation identified by vibrational coupling using 2D IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Intermolecular states in organic dye dispersions: excimers vs. aggregates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 14. ijcmas.com [ijcmas.com]
Technical Support Center: NR160 Photostability and Photobleaching Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the NR160 fluorescent probe, with a special focus on understanding and mitigating photobleaching to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe primarily used for the visualization of specific cellular components in live-cell imaging applications. Its spectral properties make it suitable for long-term experiments that require high photostability. Common applications include tracking dynamic cellular processes and quantifying changes in response to various stimuli.
Q2: What is photobleaching and why is it a concern when using this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a diminished signal over time.[2] For quantitative studies and time-lapse imaging, photobleaching can lead to inaccurate data and misinterpretation of results. The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically alter the dye molecule.[3]
Q3: How can I determine if my this compound signal loss is due to photobleaching or a biological event?
A3: To differentiate between photobleaching and a true biological change, it is crucial to include proper controls in your experiment. You can image a fixed (dead) cell sample stained with this compound under the same conditions as your live-cell experiment. If the fluorescence intensity decreases in the fixed sample, it is indicative of photobleaching. Additionally, you can create a photobleaching curve by continuously imaging a sample and plotting the fluorescence decay over time.[4] This curve can then be used to normalize the data from your experimental samples.
Troubleshooting Guide: this compound Photobleaching
This guide provides solutions to common issues related to this compound photobleaching during fluorescence microscopy experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound fluorescence signal | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[2] |
| Prolonged exposure time. | Decrease the camera exposure time.[5] If the signal is too weak, consider using a more sensitive detector. | |
| High concentration of dissolved oxygen. | Use an oxygen scavenging system in your imaging medium.[6] | |
| Inconsistent fluorescence intensity between samples | Variation in illumination across the field of view. | Ensure proper alignment of the microscope's light path. |
| Different levels of photobleaching due to varied imaging times. | Standardize the imaging duration for all samples and acquire images as quickly as possible.[7] | |
| High background noise obscuring the this compound signal | Autofluorescence from cells or media. | Use a specialized imaging medium with reduced autofluorescence. Also, include an unstained control to determine the level of background fluorescence. |
| Non-specific binding of the probe. | Optimize the staining protocol, including probe concentration and incubation time, to minimize non-specific binding. |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound and an Antifade Reagent
This protocol outlines the steps for staining live cells with this compound and using a commercial antifade reagent to minimize photobleaching.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for live-cell imaging and culture them to the desired confluency.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
This compound Staining:
-
Prepare the this compound working solution in a suitable imaging buffer (e.g., FluoroBrite™ DMEM) at the recommended concentration.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with the imaging buffer to remove any unbound probe.
-
-
Application of Antifade Reagent:
-
Prepare the antifade reagent working solution by diluting it in the imaging buffer according to the manufacturer's instructions (e.g., a 1:100 dilution for ProLong™ Live Antifade Reagent).[8]
-
Replace the imaging buffer with the antifade reagent solution.
-
Incubate the cells for at least 30 minutes at 37°C before imaging.
-
-
Image Acquisition:
-
Use the appropriate filter set for this compound (check the probe's excitation and emission spectra).
-
Start with the lowest possible excitation intensity and the shortest exposure time that provides a clear signal.
-
Minimize the total imaging time and the frequency of image acquisition for time-lapse experiments.[5]
-
Quantitative Data Summary
The following table summarizes key photophysical properties of a typical far-red fluorescent probe, which can serve as a reference for understanding the performance of photostable dyes like this compound.
| Parameter | Value | Significance for Photostability |
| Maximum Excitation Wavelength (λex) | ~650 nm | Longer wavelengths are generally less phototoxic to cells. |
| Maximum Emission Wavelength (λem) | ~670 nm | A large Stokes shift (difference between λex and λem) helps in reducing background noise. |
| Fluorescence Lifetime (τ) | 1-3 ns | A shorter lifetime can sometimes correlate with higher photostability under certain conditions. |
| Photobleaching Quantum Yield (Φb) | 10⁻⁵ - 10⁻⁷ | A lower value indicates higher resistance to photobleaching. |
Visualizations
References
- 1. Novel near-infrared fluorescent probe for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ライブセルイメージング試薬 [sigmaaldrich.com]
- 3. Alternative fluorophores designed for advanced molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel near-infrared fluorescent probe for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patented dye alternatives - Generi Biotech [generi-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The pursuit of xanthenoid fluorophores with near-infrared-II emission for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NR160 (Nile Red) Staining for Clear Lipid Droplet Visualization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Nile Red (NR160) staining protocols for clear and accurate visualization of intracellular lipid droplets.
Troubleshooting Guide
This guide addresses common issues encountered during Nile Red staining experiments.
Issue 1: Weak or No Fluorescence Signal
Possible Causes and Solutions:
-
Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and accumulate in the lipid droplets. Fluorescence stabilization can take between 20 to 30 minutes, depending on the cell type and solvent used.[1][2][3] Some protocols suggest that for certain cells, like yeast in a glycerol-based solvent, stability might be reached after 60 minutes.[1][2]
-
Low Dye Concentration: The concentration of Nile Red may be too low for detection.
-
Poor Cell Permeability: The cell wall or membrane may be impeding dye entry.
-
Photobleaching: Nile Red is susceptible to photobleaching, especially with prolonged exposure to excitation light.[1]
Issue 2: High Background Fluorescence
Possible Causes and Solutions:
-
Excess Dye: Residual Nile Red in the staining solution can contribute to background fluorescence. Nile Red has minimal fluorescence in aqueous media but can still be a source of background noise.[6][7][8]
-
Non-specific Staining: Nile Red can bind to other hydrophobic structures within the cell, such as cellular membranes, leading to diffuse background fluorescence.[11]
-
Media Autofluorescence: Some culture media can exhibit autofluorescence.[4]
-
Recommendation: Image cells in a serum-free medium or PBS. If possible, check the autofluorescence of your medium before staining.[6]
-
Issue 3: Observation of Green Fluorescence
Possible Causes and Solutions:
-
Solvent Polarity: The emission spectrum of Nile Red is sensitive to the polarity of its environment.[12][13] In polar solvents like DMSO, Nile Red can exhibit a blue shift in its fluorescence emission, appearing green (around 500-550 nm).[12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Nile Red staining?
A1: The optimal incubation time can vary significantly depending on the cell type, solvent, and temperature. While some protocols suggest a short incubation of 5-10 minutes[6][7], studies have shown that fluorescence stabilization often occurs between 20 and 30 minutes.[1][2][3] For some organisms and solvent conditions, it may take even longer.[1][2] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q2: Should I fix my cells before or after Nile Red staining?
A2: Nile Red can be used on both live and fixed cells. If you choose to fix the cells, it can be done either before or after staining. A common fixative is 4% paraformaldehyde (PFA).[10][14] However, be aware that the dewaxing process for paraffin-embedded sections, which uses high concentrations of alcohol and xylene, will dissolve lipid droplets, making Nile Red staining unsuitable for such preparations.[12]
Q3: What solvent should I use to prepare my Nile Red stock and working solutions?
A3: A 1 mM stock solution of Nile Red is typically prepared in high-quality, anhydrous DMSO.[6][7] The working solution is then prepared by diluting the stock solution in a serum-free cell culture medium or a buffer like PBS.[6] Acetone has also been used to prepare stock solutions.[4][10]
Q4: Can I use Nile Red for flow cytometry?
A4: Yes, Nile Red is an excellent stain for detecting intracellular lipid droplets by flow cytometry.[6][7]
Experimental Protocols & Data
Summary of Nile Red Incubation Times from Various Protocols
| Incubation Time | Cell/Sample Type | Notes | Reference(s) |
| 5-10 minutes | Suspended and Adherent Cells | At room temperature. | [6][7] |
| 10-30 minutes | Adherent and Suspension Cells | At 37°C. | [8] |
| 30 minutes | Live Organ-Chip (Hepatocytes) | At room temperature. | [14] |
| 20-40 minutes | Yeast | Fluorescence stabilization observed after 20 minutes. | [2] |
| 60 minutes | Yeast in 50% Glycerol | Stability occurred after 60 minutes of reaction. | [1][2] |
| 1 hour | Drosophila Larval Tissues | At room temperature in the dark. | [10] |
General Protocol for Staining Adherent Cells
-
Cell Culture: Grow cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom plate or on coverslips).
-
Prepare Staining Solution: Prepare a working solution of Nile Red (e.g., 200-1000 nM) in serum-free medium or PBS from a 1 mM DMSO stock.[6][7]
-
Staining: Gently aspirate the culture medium and add the Nile Red staining solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[8] Optimization of this step is recommended.
-
Washing (Optional): The removal of the staining solution is optional as Nile Red has minimal fluorescence in aqueous media.[8] If high background is an issue, wash the cells with PBS.
-
Imaging: Observe the cells using a fluorescence microscope, typically with a filter set appropriate for TRITC (tetramethylrhodamine isothiocyanate) or by detecting yellow-gold fluorescence for better specificity.[7][8][11]
Diagrams
Caption: A generalized experimental workflow for staining cells with Nile Red.
Caption: A decision tree for troubleshooting common Nile Red staining problems.
References
- 1. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 2. Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved high-throughput Nile red fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Nile Red Staining of Drosophila Larval Tissues [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nile red - Wikipedia [en.wikipedia.org]
- 14. emulatebio.com [emulatebio.com]
Technical Support Center: NR160 Signal-to-Noise Ratio Improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experiments involving the NR160 receptor and improve the signal-to-noise ratio.
Troubleshooting Guides
Issue: Low or No Signal Intensity
Low signal intensity can arise from various factors, from suboptimal assay conditions to reagent issues. Below are common causes and their solutions.
Question: We are not detecting a signal or the signal is very weak in our this compound assay. What are the potential causes and how can we troubleshoot this?
Answer:
A weak or absent signal can be attributed to several factors. Systematically check the following:
-
Reagent Concentration and Quality:
-
Antibody/Ligand Concentration: The concentration of primary or secondary antibodies, or the labeled ligand, may be too low. Titrate your antibodies/ligands to determine the optimal concentration.[1]
-
Reagent Integrity: Ensure that your reagents, including standards, have not expired and have been stored correctly. Improper storage can lead to degradation and loss of activity. If using a lyophilized standard, ensure it is properly reconstituted.
-
Compatibility: Verify that your primary and secondary antibodies are compatible (e.g., the secondary antibody was raised against the host species of the primary antibody).[1]
-
-
Assay Conditions:
-
Incubation Times and Temperatures: Incubation times may be too short for the binding to reach equilibrium.[2] Consider increasing the incubation time, for example, to overnight at 4°C. Optimize the stimulation time for your specific agonist.[2]
-
Buffer Composition: The pH and ionic strength of your buffers are critical.[3] Ensure they are prepared correctly and are compatible with your assay system.[4]
-
Cell Density: The number of cells seeded can significantly impact the signal. A low cell density may not produce enough signal to be detected.[2] Conversely, excessively high cell density can sometimes decrease the assay window.[2] Perform a cell titration to find the optimal density.
-
-
Target Expression and Accessibility:
-
Low Receptor Expression: The cell line or tissue preparation you are using may have low expression levels of the this compound receptor.[5] Use a cell line known to express the receptor at higher levels if possible.
-
Intracellular Targets: If this compound is an intracellular target, ensure your permeabilization step is adequate. For cell surface targets, avoid harsh treatments like trypsin that can cause receptor internalization.
-
Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low signal intensity.
Issue: High Background or Non-Specific Binding
High background noise can mask the specific signal, leading to a poor signal-to-noise ratio.
Question: Our assay is showing high background noise. What steps can we take to reduce it?
Answer:
High background is often due to non-specific binding of reagents or issues with washing steps. Here’s how to address this:
-
Blocking:
-
Washing:
-
Reagent Concentrations:
-
Excessive Antibody/Ligand: Using too high a concentration of your primary or secondary antibody can lead to increased non-specific binding.[1] Titrate to find a concentration that gives a good specific signal without elevating the background.
-
-
Assay Components:
-
Plasticware: Some reagents can bind non-specifically to standard lab plastics. Using polypropylene or siliconized tubes and pipette tips can minimize this.[5]
-
Filters: For filtration-based assays, pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding of positively charged radioligands.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a ligand-binding assay?
A1: An ideal signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should be at least 3:1. A ratio of 5:1 or higher is considered excellent. If non-specific binding is more than 50% of the total binding, it can be challenging to obtain reliable data.[5]
Q2: How can we confirm that the signal we are detecting is specific to this compound activation?
A2: To confirm signal specificity, you should include proper controls in your experiment. For ligand-binding assays, this involves measuring non-specific binding by adding a high concentration (typically 100- to 1000-fold higher than the Kd of the radioligand) of an unlabeled competitor ligand.[5] The specific binding is then calculated by subtracting the non-specific binding from the total binding. For cell-based functional assays, you can use a known antagonist to block the receptor's activity or use a negative control cell line that does not express this compound.
Q3: What are some general computational methods to improve the signal-to-noise ratio after data acquisition?
A3: Several computational techniques can be employed to improve the signal-to-noise ratio of your data:
-
Signal Averaging: This involves acquiring multiple scans of the signal and averaging them. The signal, being consistent, will be reinforced, while the random noise will tend to average out.[7]
-
Digital Smoothing: Techniques like moving average filters can be applied to reduce high-frequency noise in the data.[7]
-
Fourier Filtering: This method transforms the signal into the frequency domain, where the signal often appears as a broad peak and noise as narrow peaks. The noise can then be filtered out before transforming the signal back to the time domain.[7]
Data Presentation
Table 1: Parameters for Optimizing Ligand Binding Assays
| Parameter | Recommendation | Rationale | Reference |
| Incubation Time | Test a time course (e.g., 30, 60, 90, 120 min) | Ensure binding has reached equilibrium. | [2][5] |
| Temperature | Compare different temperatures (e.g., 4°C, RT, 37°C) | Binding kinetics are temperature-dependent. | [5] |
| pH | Test a range around physiological pH (e.g., 7.2, 7.4, 7.6) | Optimal binding is often pH-dependent. | [5] |
| Blocking Agent | Titrate blocker (e.g., 1-5% BSA or non-fat milk) | Reduce non-specific binding to surfaces. | [3] |
| Washing Steps | Increase number of washes (e.g., 3 to 5 times) | Efficiently remove unbound reagents. | [5] |
Experimental Protocols
Protocol: Optimizing a cAMP Assay for a Gs-Coupled Receptor
This protocol provides a general framework for optimizing a cAMP assay, which is a common downstream readout for Gs-coupled GPCRs.
-
Cell Preparation and Seeding:
-
Culture cells expressing the this compound receptor to approximately 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a multi-well plate at various densities (e.g., 5,000, 10,000, 20,000 cells/well) to determine the optimal cell number.[2] Allow cells to adhere overnight.
-
-
Assay Buffer and Reagents:
-
Prepare the stimulation buffer. For short incubations (<2 hours), a kit-specific buffer is often sufficient. For longer incubations, use cell culture medium to avoid cell stress.[2]
-
Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the stimulation buffer to prevent the degradation of cAMP and allow for its accumulation.[2]
-
-
Stimulation Time Optimization:
-
Prepare a solution of a known agonist for the this compound receptor.
-
Add the agonist to the cells and incubate for various time points (e.g., 10, 20, 30, 60 minutes) to determine when the maximal cAMP response is achieved.[2]
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA). Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the stimulation time and cell density to identify the optimal conditions that provide the largest assay window (difference between basal and stimulated signal).
-
Signaling Pathway Visualization
Generic GPCR Signaling Pathway
G-protein coupled receptors (GPCRs), upon ligand binding, activate intracellular G-proteins, which in turn modulate the activity of effector enzymes and the production of second messengers like cAMP.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
References
- 1. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 2. revvity.com [revvity.com]
- 3. swordbio.com [swordbio.com]
- 4. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Weak or Absent Neurofilament Medium (NR160/NEFM) Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak or absent staining for Neurofilament Medium (NEFM), also known as NR160. Neurofilament Medium is a 160 kDa intermediate filament protein specific to neurons, making it a critical marker in neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What is this compound/NEFM and where is it located within the cell?
A1: this compound, or Neurofilament Medium (NEFM), is a type IV intermediate filament protein that is a major structural component of the neuronal cytoskeleton.[1] It is primarily located in the cytoplasm of neurons, with high abundance in axons, where it plays a crucial role in maintaining axonal caliber and supporting the structural integrity of the axon.[1][2] While most abundant in axons, it can also be found in the cell body (perikaryon) and dendrites.[2]
Q2: Why is my anti-NR160 (NEFM) antibody not producing a signal?
A2: There are several potential reasons for a complete lack of staining. These can be broadly categorized into issues with the antibody itself, the experimental protocol, or the tissue sample. Common problems include improper antibody storage, incorrect antibody dilution, incompatibility between primary and secondary antibodies, or the absence or low expression of NEFM in the specific sample.[3][4]
Q3: Could post-translational modifications of NEFM affect antibody binding?
A3: Yes, NEFM is extensively phosphorylated, particularly on its C-terminal tail domain.[5][6] This phosphorylation is crucial for its function and can be regulated by various kinases (e.g., CDK5, GSK3β, MAPKs, PKA) and phosphatases (e.g., PP1, PP2A, PP2B).[7][8] Some antibodies are specific to either the phosphorylated or non-phosphorylated form of the protein. Ensure your antibody is designed to detect the form of NEFM present in your sample. For example, phosphorylation patterns can differ between the neuronal cell body and the axon.[8]
Q4: What are the recommended antigen retrieval methods for this compound (NEFM) staining?
A4: For formalin-fixed paraffin-embedded (FFPE) tissues, heat-induced epitope retrieval (HIER) is commonly recommended for NEFM antibodies.[5][8] The optimal pH of the retrieval buffer can vary, with both citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0) being commonly used.[9] The choice of method may depend on the specific antibody clone and the fixation conditions. Proteolytic-induced epitope retrieval (PIER) using enzymes like Proteinase K or Trypsin is another option, though HIER is generally more common for NEFM.
Troubleshooting Guide for Weak or Absent this compound (NEFM) Staining
This guide is designed to help you systematically troubleshoot common issues leading to weak or no staining for this compound (NEFM).
Problem Area 1: Antibody and Reagents
| Potential Cause | Recommendation |
| Improper Antibody Storage | Aliquot the antibody upon arrival and store at the recommended temperature (typically -20°C) to avoid repeated freeze-thaw cycles.[10] |
| Incorrect Primary Antibody Dilution | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.[11] |
| Primary and Secondary Antibody Incompatibility | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse monoclonal primary).[10] |
| Inactive Secondary Antibody or Detection System | Use a fresh, properly stored secondary antibody and detection reagents. Ensure enzyme-conjugated systems have not expired and substrates are active. |
Problem Area 2: Protocol and Technique
| Potential Cause | Recommendation |
| Inadequate Fixation | Optimize fixation time and fixative type. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and protein loss. |
| Ineffective Antigen Retrieval | Optimize the antigen retrieval method (HIER or PIER), buffer pH, temperature, and incubation time. For FFPE tissues, HIER with citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is a good starting point.[9] |
| Insufficient Permeabilization | For intracellular targets like NEFM, permeabilization is crucial. Use a detergent like Triton X-100 (0.1-0.5%) in your blocking and antibody dilution buffers to ensure antibody penetration.[10] |
| Suboptimal Incubation Times/Temperatures | Increase the primary antibody incubation time (e.g., overnight at 4°C) to enhance signal. |
| Tissue Drying Out | Keep the tissue sections hydrated throughout the entire staining procedure.[10] |
Problem Area 3: Tissue Sample
| Potential Cause | Recommendation |
| Low or Absent Target Protein Expression | Verify NEFM expression in your tissue or cell type using a positive control (e.g., brain tissue). You can also check protein expression databases. |
| Poor Tissue Quality | Use high-quality, properly preserved tissue. Delays in fixation after tissue collection can lead to protein degradation. |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for this compound (NEFM) in FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in Tris-buffered saline (TBS).
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NEFM antibody in the blocking solution to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with TBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with TBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with TBS.
-
-
Chromogen Development:
-
Incubate sections with a DAB substrate solution until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunofluorescence (IF) Protocol for this compound (NEFM) in Frozen Sections
-
Fixation:
-
Fix frozen sections with cold 4% paraformaldehyde (PFA) in PBS for 15 minutes.
-
Rinse with PBS.
-
-
Permeabilization and Blocking:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NEFM antibody in the blocking solution.
-
Incubate sections overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining (Optional):
-
Rinse with PBS.
-
Incubate with DAPI or Hoechst stain for 5-10 minutes.
-
-
Mounting:
-
Rinse with PBS.
-
Mount with an anti-fade mounting medium.
-
Store slides at 4°C in the dark.
-
Visualizations
Caption: Troubleshooting workflow for weak or absent this compound (NEFM) staining.
Caption: Regulation of this compound (NEFM) phosphorylation by kinases and phosphatases.
References
- 1. Regulation of neurofilament dynamics by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-M is an essential target for the myelin-directed “outside-in” signaling cascade that mediates radial axonal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation between O-GlcNAcylation and phosphorylation of neurofilament-M and their dysregulation in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of neurofilament subunit NF-M is regulated by activation of NMDA receptors and modulates cytoskeleton stability and neuronal shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurofilament phosphorylation: a new look at regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurofilament Phosphorylation during Development and Disease: Which Came First, the Phosphorylation or the Accumulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent and convergent roles for kinases and phosphatases in neurofilament dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the head domain of neurofilament protein (NF-M): a factor regulating topographic phosphorylation of NF-M tail domain KSP sites in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Neurofilament Protein Levels: Quantitative Analysis in Essential Tremor Cerebellar Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Precipitation in Aqueous Media
Disclaimer: The following guide provides general strategies for preventing the precipitation of poorly water-soluble compounds in aqueous media. The term "NR160" does not correspond to a publicly identifiable chemical entity, and therefore, the advice herein is not compound-specific. For optimal results, these general principles should be adapted based on the known physicochemical properties (e.g., pKa, logP, chemical structure) of your specific compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds in aqueous-based experiments.
Q1: My compound, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous buffer or cell culture medium. What's happening and how can I prevent it?
A: This is a common phenomenon known as "crashing out" or "antisolvent precipitation."[1] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is low.[2] The abrupt change in solvent polarity causes the compound to come out of solution.[1]
Recommended Solutions:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of your compound to a level below its aqueous solubility limit.[2]
-
Optimize the Dilution Method: Instead of adding the stock solution in a single step, add it dropwise to the pre-warmed (e.g., 37°C) aqueous medium while vigorously vortexing or stirring.[2] This gradual introduction can help prevent localized high concentrations that lead to precipitation.
-
Perform Serial Dilutions: A stepwise dilution, where the concentrated stock is first diluted to an intermediate concentration in the aqueous buffer, can be effective.[1]
Q2: My compound appears soluble initially, but I observe precipitation over time during my experiment. What could be the cause?
A: Time-dependent precipitation can be a complex issue, often indicating that the initial solution was supersaturated and thermodynamically unstable.[3]
Potential Causes and Solutions:
-
Supersaturation: The initial concentration, although appearing dissolved, may be above the equilibrium solubility. Over time, the compound crystallizes to reach a more stable state. Consider using solubility-enhancing excipients to create a more stable formulation.[3][4]
-
Temperature Fluctuations: The solubility of most solid compounds increases with temperature.[5][6][7] If your experiment involves temperature changes (e.g., moving from a 37°C incubator to room temperature), the compound may precipitate as the solution cools. Maintain a constant temperature where possible.
-
Interaction with Media Components: Components in complex media, such as proteins and salts in fetal bovine serum (FBS), can interact with your compound, sometimes leading to the formation of insoluble complexes.[1] Try reducing the serum percentage or using a serum-free medium if your experimental design permits.
-
pH Instability: Changes in pH during the experiment (e.g., due to cellular metabolism) can alter the ionization state of your compound, thereby affecting its solubility.[8] Ensure your buffer system is robust enough to maintain a stable pH.
Q3: I've tried lowering the concentration and optimizing my dilution technique, but my compound still precipitates. What are my next options?
A: If basic troubleshooting fails, you may need to modify your formulation to enhance the compound's solubility. The primary strategies involve adjusting the pH, using co-solvents, or incorporating solubilizing excipients like surfactants or cyclodextrins.[8][9]
Frequently Asked Questions (FAQs)
Q1: How can I use pH to improve my compound's solubility?
A: The solubility of ionizable compounds is highly dependent on pH.[10][11]
-
For Weakly Acidic Compounds: Solubility increases as the pH becomes more alkaline (basic).[12][13] In a basic solution, the acidic compound is deprotonated, forming a charged salt that is typically more water-soluble.
-
For Weakly Basic Compounds: Solubility increases as the pH becomes more acidic.[13] In an acidic solution, the basic compound is protonated, forming a more soluble charged salt.
To find the optimal pH, you should conduct a pH-solubility screen. However, always ensure the final pH of your solution is compatible with your biological assay system.[1]
Q2: What are co-solvents and how much can I use in my experiment?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can significantly increase the solubility of hydrophobic compounds.[14][15][16] Common co-solvents used in in vitro experiments include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[15]
It is critical to limit the final concentration of co-solvents in your assay, as they can be toxic to cells or interfere with the experimental results. Typically, the final concentration should be kept below 1%, and a vehicle control with the same co-solvent concentration must always be included.[2][17]
Q3: How do surfactants and cyclodextrins prevent precipitation?
A: Surfactants and cyclodextrins are excipients that improve solubility through different mechanisms.[4]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic outer shell allows the entire structure to remain dispersed in the aqueous solution.[18][19]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can form "inclusion complexes" by encapsulating the hydrophobic compound (the "guest") within their central cavity, thereby increasing its apparent water solubility.[21][22]
Q4: Is it a good idea to heat the solution to dissolve my compound?
A: Gentle warming (e.g., to 37°C) can be an effective way to dissolve a compound, as the solubility of most solids increases with temperature.[7][23] However, this approach should be used with caution. Some compounds can degrade at higher temperatures. Furthermore, if a solution is saturated at a higher temperature, the compound may precipitate out as it cools to the temperature of the experiment.[5]
Data Presentation
Table 1: Common Organic Solvents for Preparing Stock Solutions [17]
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. Can have biological effects. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Evaporation can be an issue. |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution. |
Table 2: Illustrative Example of pH-Dependent Solubility
| pH | Solubility of a Hypothetical Weak Acid (pKa = 5.0) | Solubility of a Hypothetical Weak Base (pKa = 8.0) |
| 3.0 | Low | High |
| 5.0 | Moderate | High |
| 7.0 | High | Moderate |
| 9.0 | High | Low |
Table 3: Common Co-solvents and Typical Final Concentration Limits in In Vitro Assays
| Co-solvent | Typical Final Concentration Limit | Primary Use |
| Ethanol | < 1% | Solubilizing a wide range of organic molecules. |
| Polyethylene Glycol 400 (PEG 400) | < 1-2% | Increasing solubility of highly hydrophobic compounds. |
| Propylene Glycol | < 1% | Often used in pharmaceutical formulations. |
| Glycerol | < 1-2% | Can also act as a cryoprotectant. |
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution
-
Accurately weigh the desired amount of your compound using a calibrated analytical balance.
-
Transfer the compound into a sterile, light-protected vial (e.g., an amber glass vial).
-
Calculate the required volume of an appropriate organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of solvent to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.[17]
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[17]
Protocol 2: Recommended Method for Diluting a Stock Solution into Aqueous Media
-
Pre-warm the destination aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).[2]
-
While gently vortexing or stirring the aqueous medium, add the required volume of the concentrated stock solution in a dropwise manner.
-
Continue to mix the solution for a few seconds after adding the stock.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the final concentration exceeds the compound's solubility under these conditions.
Protocol 3: Screening for Optimal Solubilization Conditions
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 4.0 to 9.0).
-
For each pH, prepare a set of solutions containing different concentrations of a co-solvent (e.g., 0%, 0.5%, 1%, 2% PEG 400).
-
Prepare a concentrated stock solution of your compound in DMSO (e.g., 100x the highest desired final concentration).
-
Add a fixed amount of the DMSO stock to each of the buffer/co-solvent conditions.
-
Seal the containers (e.g., a 96-well plate), shake for 1-2 hours at room temperature, and let them equilibrate.
-
Assess for precipitation either visually or quantitatively by measuring the turbidity (absorbance at ~600 nm). The conditions that result in a clear solution are suitable for your experiment.[1]
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Mechanisms of common solubility enhancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ck12.org [ck12.org]
- 7. How Temperature Influences Solubility | CHEM101 ONLINE: General Chemistry [courses.lumenlearning.com]
- 8. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. bepls.com [bepls.com]
- 17. benchchem.com [benchchem.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. quora.com [quora.com]
Technical Support Center: Optimizing NR160 Staining Through Proper Cell Fixation
Welcome to the technical support center for NR160 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to cell fixation for successful this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixation method for this compound staining?
For staining lipid droplets with lipophilic dyes like this compound, paraformaldehyde (PFA) fixation is the method of choice.[1][2] PFA preserves cell morphology and, most importantly, retains the lipid content within the cells, ensuring that the target of this compound is not lost during fixation.[1][2]
Q2: Can I use methanol or acetone to fix my cells before this compound staining?
It is strongly advised to avoid using alcohol-based fixatives like methanol or acetone for this compound staining.[3] These solvents can extract lipids from the cells, leading to a significant reduction or complete loss of the staining signal.[1][2] Methanol fixation, in particular, has been shown to extract the majority of cellular phospholipids and can cause artificial fusion of lipid droplets.[1][4] Similarly, acetone is unacceptable as it extracts total cellular lipids.[1][4]
Q3: I am observing very weak or no this compound signal after fixation. What could be the cause?
Weak or no signal is a common issue and can be attributed to several factors:
-
Inappropriate Fixative: As mentioned, using methanol or acetone will likely result in signal loss due to lipid extraction.[1][2][3]
-
Suboptimal Fixation Time: While PFA is recommended, both under- and over-fixation can be problematic. Insufficient fixation may not adequately preserve cellular structures, while excessive fixation can sometimes mask epitopes or alter cellular permeability, although this is more of a concern for antibody-based staining.[5][6] A typical fixation time with 4% PFA is 15-20 minutes at room temperature.[5][7]
-
Low Target Expression: The cells may not have a high abundance of lipid droplets to be stained. Consider using a positive control cell line known to have high lipid content.
-
Dye Concentration and Incubation: The concentration of this compound may be too low, or the incubation time may be insufficient for the dye to partition into the lipid droplets effectively.
Q4: My this compound staining shows high background or non-specific signal. How can I resolve this?
High background can obscure the specific staining of lipid droplets. Here are some potential causes and solutions:
-
Dye Precipitation: Lipophilic dyes can sometimes form aggregates in aqueous solutions. Ensure the this compound staining solution is well-dissolved and consider filtering it before use.
-
Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding to other cellular components. It is advisable to titrate the dye to find the optimal concentration for your specific cell type and experimental conditions.
-
Inadequate Washing: Insufficient washing after staining can leave residual dye in the background. Ensure thorough washing steps with a suitable buffer like Phosphate-Buffered Saline (PBS).
-
Autofluorescence: Some cell types exhibit natural fluorescence. This can be checked by examining an unstained, fixed sample under the microscope. Glutaraldehyde, sometimes used in fixative mixtures, is known to induce autofluorescence and should be used with caution.[8][9][10]
Q5: The distribution of my this compound stain appears diffuse and not localized to distinct droplets. Why is this happening?
A diffuse staining pattern can be caused by:
-
Cell Permeabilization: If the staining protocol includes a permeabilization step with detergents (e.g., Triton X-100) after fixation, this can cause lipophilic dyes to redistribute, leading to staining of intracellular membranes rather than just lipid droplets.[7] For this compound, which targets neutral lipids within the droplets, a separate permeabilization step is often not required if the fixation is performed correctly.
-
Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to altered lipid droplet morphology and dye distribution.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and step-by-step guidance to resolve them.
Table 1: Comparison of Fixation Methods for Lipophilic Dye Staining
| Fixative | Principle of Action | Recommended for this compound? | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-linking | Yes (Recommended) | Preserves cell structure well.[1][2] Retains cellular lipid content.[1][4] | May require antigen retrieval for subsequent antibody staining. Can induce some autofluorescence.[6] |
| Methanol | Dehydrating and precipitating | No (Not Recommended) | Fast fixation. Can unmask some epitopes for antibody staining.[11] | Extracts lipids, leading to loss of lipid droplets and this compound signal.[1][2][3] Can cause cell shrinkage and alter morphology.[8][9][10] |
| Acetone | Dehydrating and precipitating | No (Not Recommended) | Rapid fixation. | Extracts total cellular lipids, causing the collapse of lipid droplet-associated protein shells.[1][4] |
| Glutaraldehyde | Cross-linking | No (Not Recommended as a primary fixative) | Provides excellent preservation of cellular ultrastructure.[8] | Induces significant autofluorescence, which can interfere with fluorescence microscopy.[8][9][10] |
Experimental Protocols
Recommended Protocol: Paraformaldehyde (PFA) Fixation for this compound Staining
This protocol is optimized for preserving lipid droplets for staining with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use a methanol-free commercial solution)
-
This compound staining solution (prepare according to manufacturer's instructions)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on a suitable substrate (e.g., coverslips in a petri dish).
-
Washing: Gently wash the cells three times with PBS to remove any residual culture medium.
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.[5]
-
Washing: Discard the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Incubate the fixed cells with the this compound staining solution for the time recommended by the manufacturer. This is typically done in the dark to prevent photobleaching.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for this compound.
Alternative Protocol: Methanol Fixation (For Comparison or Non-Lipid Targets)
This protocol is provided for informational purposes to illustrate a typical methanol fixation procedure but is not recommended for this compound staining.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 100% Methanol (stored at -20°C)[11]
Procedure:
-
Cell Culture: Grow cells on a suitable substrate.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Carefully add ice-cold 100% methanol to the cells and incubate for 5-10 minutes at -20°C.[11]
-
Washing: Discard the methanol and wash the cells three times with PBS for 5 minutes each.
-
Proceed with the staining protocol.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound staining after cell fixation.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Fixation methods for the study of lipid droplets by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysy.com [sysy.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. biotium.com [biotium.com]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sysy.com [sysy.com]
NR160 filter set recommendations for fluorescence microscopy
Technical Support Center: Fluorescence Microscopy
This guide provides technical support for fluorescence microscopy applications, with a focus on filter set selection and troubleshooting. Please note that "NR160" is not a commonly recognized or commercially available fluorescent dye. Therefore, this document will provide recommendations for a hypothetical near-infrared (NIR) dye with similar spectral properties, which will be broadly applicable to fluorophores in this range.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a filter set for a new fluorophore?
A1: The selection of an appropriate filter set is critical for maximizing signal and minimizing background. The three main components of a filter set are the excitation filter, the dichroic beamsplitter, and the emission filter.[1][2][3] Key considerations include:
-
Fluorophore Spectra: The filter set must match the excitation and emission peaks of your fluorophore.[1][3]
-
Light Source: The output spectrum of your light source (e.g., mercury arc lamp, xenon arc lamp, or LED) will influence the choice of the excitation filter.[4]
-
Detector Sensitivity: The quantum efficiency of your detector (e.g., CCD camera) at different wavelengths should be considered.
-
Multicolor Experiments: In experiments with multiple fluorophores, filter sets must be chosen to minimize bleed-through, which is the detection of signal from one fluorophore in the channel of another.[5]
Q2: How can I minimize photobleaching of my fluorescent signal?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a fading signal.[6] To minimize photobleaching:
-
Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and shortest exposure time that provide an adequate signal.[6][7]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[6][7]
-
Image a Fresh Field of View: For fixed samples, move to a new area for each image acquisition.[6][7]
-
Choose Photostable Dyes: If photobleaching is persistent, consider using more robust fluorophores.[6][7]
-
Use Efficient Filter Sets: Optimal filter sets maximize the collected emission light, allowing for lower excitation power.
Q3: I'm observing high background fluorescence. What are the common causes and solutions?
A3: High background can obscure your signal of interest. Common causes and solutions include:
-
Autofluorescence: Biological samples often have endogenous molecules that fluoresce. To mitigate this, use fluorophores with longer wavelengths (e.g., in the red or NIR spectrum), as autofluorescence is often stronger in the blue and green channels.[6] Using unstained control samples is crucial to identify the extent of autofluorescence.[6]
-
Nonspecific Staining: In immunofluorescence, primary or secondary antibodies may bind nonspecifically. Ensure proper blocking steps and antibody titration.
-
Contaminated Reagents: Use high-purity, filtered buffers and fresh media to avoid fluorescent contaminants.[7]
-
Suboptimal Filter Set: A poorly matched filter set can allow excitation light to leak into the emission channel.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect Filter Set: Excitation and emission filters do not match the fluorophore's spectra. | Verify the spectral properties of your dye and select a matching filter set. |
| Photobleaching: The fluorescent signal has faded due to prolonged exposure to excitation light. | Reduce laser power and exposure time. Use an antifade mounting medium.[6][8] | |
| Low Fluorophore Concentration: Insufficient labeling of the target molecule. | Optimize staining protocol, including incubation times and antibody concentrations. | |
| High Background | Autofluorescence: Intrinsic fluorescence from the sample. | Use a red-shifted or NIR dye. Acquire images of an unstained control to establish a baseline.[6] |
| Excess Unbound Fluorophores: Inadequate washing after staining. | Increase the number and duration of wash steps after incubation with fluorescent probes.[7] | |
| Filter Bleed-through: In multicolor imaging, signal from one channel is detected in another. | Use single-stain controls to assess bleed-through and apply spectral unmixing if available.[6] | |
| Uneven Illumination | Misaligned Light Path: The microscope's illumination path is not properly aligned (e.g., Köhler illumination). | Realign the microscope's light path according to the manufacturer's instructions.[5][9] |
| Dirty Optics: Dust or debris on lenses or filters. | Clean the objective and other optical components as recommended by the manufacturer.[8] | |
| Out-of-Focus Haze | Refractive Index Mismatch: Mismatch between the immersion oil, coverslip, and mounting medium. | Use a mounting medium with a refractive index close to that of the immersion oil and glass.[6] |
| Incorrect Coverslip Thickness: The coverslip thickness does not match the objective's specifications. | Use high-precision coverslips of the correct thickness (e.g., No. 1.5 for most high-resolution objectives).[8] |
Recommended Filter Set for a Hypothetical NIR Dye ("HND-160")
For a hypothetical near-infrared dye with an excitation maximum around 640 nm and an emission maximum around 670 nm (similar to Cy5 or Alexa Fluor 647), the following filter set specifications are recommended.
| Component | Center Wavelength (CWL) | Bandwidth (nm) | Recommended Range (nm) |
| Excitation Filter | 640 nm | 20 nm | 630 - 650 nm |
| Dichroic Beamsplitter | N/A | N/A | Long-pass at 660 nm |
| Emission Filter | 670 nm | 30 nm | 655 - 685 nm |
Visual Workflows and Diagrams
Filter Set Selection Workflow
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. microscopemarketplace.com [microscopemarketplace.com]
- 3. youtube.com [youtube.com]
- 4. glenspectra.co.uk [glenspectra.co.uk]
- 5. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 8. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 9. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
Dealing with NR160 spectral overlap in multi-color imaging
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the novel far-red fluorescent probe, NR160, in multi-color imaging experiments. The focus is on identifying and resolving issues related to spectral overlap, also known as bleed-through or crosstalk.
Disclaimer: "this compound" is a hypothetical fluorescent probe used here for illustrative purposes to demonstrate how to address spectral overlap challenges in multi-color imaging. The principles and protocols described are based on established fluorescence microscopy techniques and can be adapted for real-world fluorophores with similar spectral characteristics.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap, and why is it a problem when using this compound?
A1: Spectral overlap, or bleed-through, occurs when the fluorescence emission from one probe is detected in the channel designated for another.[1] This happens because fluorophores often have broad emission spectra.[2] For instance, the emission tail of a fluorophore like Alexa Fluor 647 might extend into the detection range set for this compound, creating a false positive signal. This crosstalk can complicate the interpretation of experimental results, especially when assessing the colocalization of molecules.[1]
Q2: I am seeing a signal in my this compound channel even when I'm only exciting my Alexa Fluor 647 probe. What is happening?
A2: This is a classic case of spectral bleed-through. The emission spectrum of Alexa Fluor 647 is broad and can spill into the detection channel for this compound.[2] It is crucial to perform single-color controls to confirm and quantify this bleed-through before proceeding with your multi-color experiment.
Q3: Can I solve spectral overlap just by choosing better filters?
A3: Optimizing your filter sets is a critical first step in minimizing spectral overlap.[3] Using narrow bandpass filters can help isolate the desired signal.[4] However, with fluorophores that have significant spectral overlap, filters alone may not completely eliminate bleed-through.[1] In such cases, additional techniques like sequential imaging or spectral unmixing are necessary.
Q4: What is the difference between compensation and spectral unmixing?
A4: Compensation is a mathematical correction that subtracts a percentage of the signal from one channel that has bled into another.[5] This correction factor is determined from single-color control samples.[6] Spectral unmixing is a more advanced technique where the microscope captures the entire emission spectrum for each pixel.[7] It then uses reference spectra from each individual fluorophore to computationally separate the mixed signals into distinct channels, which is particularly useful for highly overlapping fluorophores.[8]
Q5: When should I use sequential imaging?
A5: Sequential imaging is a straightforward and effective method to prevent bleed-through.[9] By acquiring the image for each channel one after the other, you ensure that only one laser is active at a time, and the emission is collected only for the corresponding fluorophore.[10] This is highly recommended when there is significant overlap between the emission spectra of your chosen dyes.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving spectral overlap issues when using this compound in multi-color imaging.
Problem: You observe an unexpected signal in your this compound channel, suggesting bleed-through from another fluorophore (e.g., Alexa Fluor 647).
Step 1: Confirm Bleed-Through with Single-Color Controls
It is essential to prepare and image control samples to definitively identify spectral bleed-through.[9]
-
Unstained Control: An unstained sample imaged with all laser lines and detector settings will reveal any autofluorescence from your sample.
-
This compound Only Control: A sample stained only with this compound will show its specific localization and emission profile.
-
Alexa Fluor 647 Only Control: A sample stained only with Alexa Fluor 647 is crucial for diagnosing bleed-through. Image this sample using both the Alexa Fluor 647 and the this compound imaging settings. Any signal detected in the this compound channel is direct evidence of bleed-through.
Step 2: Optimize Your Imaging Setup
Before moving to more complex solutions, ensure your microscope settings are optimized to minimize spectral overlap.
-
Filter Selection: Ensure you are using the most appropriate filter sets for your fluorophores.[11] For this compound and Alexa Fluor 647, which have close emission peaks, narrow bandpass emission filters are preferable to longpass filters.
-
Sequential Scanning: If your microscope supports it, switch from simultaneous to sequential image acquisition.[10] This is one of the most effective ways to prevent bleed-through.
-
Detector Sensitivity: Use the lowest possible detector gain or voltage that still provides a good signal-to-noise ratio. High detector sensitivity can amplify weak bleed-through signals.
Step 3: Apply Post-Acquisition Corrections
If optimized acquisition settings are insufficient, post-acquisition processing is necessary.
-
Compensation: For moderate bleed-through, you can apply a compensation correction.[5] This involves calculating the percentage of the Alexa Fluor 647 signal that spills into the this compound channel (determined from your single-color control) and subtracting it from your multi-color image.
-
Spectral Unmixing: For significant spectral overlap, linear spectral unmixing is the most robust solution.[7] This technique requires a spectral detector on your microscope to acquire a lambda stack (an image where each pixel contains spectral information). The software then uses reference spectra from your single-color controls to accurately separate the signals from this compound and Alexa Fluor 647.[8]
Quantitative Data Summary
The following tables provide hypothetical spectral data for this compound and a common overlapping fluorophore, Alexa Fluor 647, along with recommended filter sets to minimize bleed-through.
Table 1: Spectral Properties of this compound and Alexa Fluor 647
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Alexa Fluor 647 | 650 | 668 |
| This compound | 660 | 680 |
Table 2: Recommended Filter Sets for Mitigating Spectral Overlap
| Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Alexa Fluor 647 | 640/14 | 660 | 675/25 |
| This compound | 660/20 | 685 | 700/40 |
Experimental Protocols
Protocol 1: Preparation of Single-Color Compensation Controls
This protocol outlines the steps for preparing single-color stained samples, which are essential for quantifying spectral bleed-through and for performing compensation or spectral unmixing.[12]
-
Prepare three separate but identical samples:
-
Sample A: Unstained cells/tissue.
-
Sample B: Stained only with your Alexa Fluor 647 conjugate.
-
Sample C: Stained only with your this compound probe.
-
-
Follow your standard staining protocol for fixation, permeabilization, and antibody/probe incubation for each respective sample.
-
Mount the samples using an appropriate mounting medium.
-
Image Sample A (Unstained) using the imaging settings for both Alexa Fluor 647 and this compound to assess autofluorescence.
-
Image Sample B (Alexa Fluor 647 only) using the imaging settings for both the Alexa Fluor 647 channel and the this compound channel. The signal in the this compound channel represents the bleed-through from Alexa Fluor 647.
-
Image Sample C (this compound only) using the imaging settings for both the this compound channel and the Alexa Fluor 647 channel. The signal in the Alexa Fluor 647 channel represents the bleed-through from this compound.
-
Use the data from these single-color controls to set up compensation or to generate reference spectra for linear unmixing.[5][8]
Protocol 2: Linear Spectral Unmixing
This protocol provides a general workflow for performing linear spectral unmixing to separate the signals of this compound and an overlapping fluorophore.
-
Acquire Reference Spectra: Using your single-color control samples (Protocol 1), acquire a reference emission spectrum for this compound, Alexa Fluor 647, and autofluorescence (from the unstained sample).
-
Acquire a Lambda Stack of Your Multi-Color Sample: On a microscope equipped with a spectral detector, image your dually stained sample to generate a lambda stack. This is an image file where each pixel contains intensity information across a range of wavelengths.
-
Perform Linear Unmixing: In your microscope's analysis software, open the lambda stack and the reference spectra. The software's linear unmixing algorithm will calculate the contribution of each fluorophore to the total signal in every pixel.[13]
-
Generate Separated Images: The output will be a set of images, each representing the isolated signal from a single fluorophore (e.g., one image for this compound and another for Alexa Fluor 647), free from spectral bleed-through.
-
Validate the Unmixed Images: Ensure that the unmixed images show plausible biological localization and that there are no artifacts introduced by the unmixing process.
Visualizations
Caption: Experimental workflow for multi-color imaging with bleed-through correction.
Caption: Decision tree for troubleshooting spectral overlap.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 3. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescence Filter Combinations | Nikon’s MicroscopyU [microscopyu.com]
- 5. Compensation Controls | McGovern Medical School [med.uth.edu]
- 6. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 7. microscopist.co.uk [microscopist.co.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 11. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
How to prepare NR160 stock and working solutions correctly
Welcome to the technical support center for NR-160, a selective Histone Deacetylase 6 (HDAC6) inhibitor. This guide provides detailed protocols for the correct preparation of NR-160 stock and working solutions, alongside troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NR-160 and what is its primary mechanism of action?
A1: NR-160 is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is to block the enzymatic activity of HDAC6, which is a tube-forming protein deacetylase. This inhibition leads to an increase in the acetylation of HDAC6 substrates, most notably α-tubulin, affecting cellular processes such as cell motility, protein trafficking, and degradation of misfolded proteins.
Q2: In which solvents is NR-160 soluble?
A2: NR-160 is soluble in several organic solvents. For optimal results in a research setting, it is recommended to use Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol.
Q3: What are the recommended storage conditions for NR-160 stock solutions?
A3: It is recommended to store NR-160 stock solutions at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Q4: What is a typical working concentration for NR-160 in cell-based assays?
A4: The optimal working concentration of NR-160 can vary depending on the cell line and the specific experimental conditions. However, a common starting point for in vitro experiments is in the low micromolar (µM) range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Data Presentation
Table 1: Solubility of NR-160
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High |
| Ethanol | Moderate |
| Water | Low |
| Phosphate-Buffered Saline (PBS) | Low |
Table 2: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Recommended Concentration | Solvent |
| Stock Solution | 10 mM | DMSO |
| Intermediate Dilution | 1 mM | DMSO or Ethanol |
| Working Solution | 1-10 µM (cell culture dependent) | Cell Culture Medium |
Experimental Protocols
Protocol 1: Preparation of NR-160 Stock Solution (10 mM)
Materials:
-
NR-160 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the NR-160 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of NR-160 powder to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need to weigh out the appropriate mass of NR-160 based on its molecular weight.
-
Carefully weigh the NR-160 powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube thoroughly until the NR-160 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of NR-160 Working Solution
Materials:
-
10 mM NR-160 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM NR-160 stock solution at room temperature.
-
Perform a serial dilution of the stock solution to achieve the final desired working concentration. It is recommended to first prepare an intermediate dilution (e.g., 1 mM) in DMSO or ethanol to minimize the final concentration of the organic solvent in the cell culture.
-
Add the appropriate volume of the diluted NR-160 solution to the pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Add the freshly prepared working solution to your cell cultures. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - The concentration is too high.- The solution has undergone multiple freeze-thaw cycles.- The solvent has absorbed moisture. | - Ensure the stock concentration is within the solubility limit.- Aliquot the stock solution into single-use volumes.- Use anhydrous DMSO and store with a desiccant. |
| Precipitation when preparing working solution | - "Solvent shock" from rapid dilution of a concentrated organic stock into an aqueous medium.- The final concentration exceeds the solubility of NR-160 in the aqueous medium. | - Add the stock solution dropwise to the pre-warmed medium while gently vortexing.- Prepare an intermediate dilution in a less polar solvent like ethanol before the final dilution in the medium.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Inconsistent experimental results | - Inaccurate pipetting of stock or working solutions.- Degradation of NR-160 due to improper storage.- Variation in the final DMSO concentration across different experimental conditions. | - Use calibrated pipettes and ensure proper mixing.- Store stock solutions at -20°C or -80°C and avoid light exposure.- Maintain a consistent final DMSO concentration in all wells, including vehicle controls. |
| No observable effect on cells | - The working concentration is too low.- The incubation time is too short.- The cell line is not sensitive to HDAC6 inhibition. | - Perform a dose-response experiment to determine the optimal concentration.- Optimize the incubation time based on the specific assay.- Confirm HDAC6 expression in your cell line. |
Mandatory Visualizations
Caption: Signaling pathway of HDAC6 and its inhibition by NR-160.
Caption: General experimental workflow for using NR-160 in cell-based assays.
Validation & Comparative
A Comparative Guide to Fluorescent Dyes for Lipid Droplet Analysis: Nile Red vs. BODIPY 493/503
A Note on the Analyzed Dyes: This guide provides a detailed comparison of Nile Red and BODIPY 493/503, two of the most widely used fluorescent dyes for the analysis of intracellular lipid droplets. Initial inquiries for a dye termed "NR160" did not yield a specific, commercially available fluorescent probe for lipid droplet analysis under this designation. It is possible that "this compound" may be an internal compound name, a misnomer, or a newly developed probe with limited public documentation. To provide a valuable and relevant comparison for researchers, scientists, and drug development professionals, we have substituted "this compound" with BODIPY 493/503, a well-characterized and commonly utilized alternative to Nile Red.
Introduction to Lipid Droplet Stains
Intracellular lipid droplets are dynamic organelles crucial for energy storage, lipid metabolism, and cellular signaling. Their accurate visualization and quantification are vital in numerous research areas, including metabolic diseases, cancer, and drug development. Fluorescent microscopy using lipophilic dyes is a primary method for studying these organelles.
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[1][2] In a hydrophobic environment like the neutral lipid core of a lipid droplet, it fluoresces intensely, typically in the yellow-gold to red range.[2][3] This property allows for some discrimination between neutral lipids and more polar lipids.[4]
BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a highly lipophilic dye that partitions into the nonpolar environment of lipid droplets and emits a bright green fluorescence.[5][6][7] Unlike Nile Red, its fluorescence is largely insensitive to the polarity of its environment.[8] It is known for its high specificity for neutral lipids and narrow emission spectrum.[9]
Quantitative Comparison of Nile Red and BODIPY 493/503
The selection of a fluorescent dye for lipid droplet analysis depends on the specific experimental requirements, such as the need for multicolor imaging, photostability for time-lapse studies, and the desired spectral properties. The following table summarizes the key quantitative and qualitative characteristics of Nile Red and BODIPY 493/503.
| Feature | Nile Red | BODIPY 493/503 |
| Excitation Maximum | ~450-500 nm (yellow-gold emission); ~515-560 nm (red emission)[2][3][10] | ~493 nm[6][8] |
| Emission Maximum | >528 nm (yellow-gold); >590 nm (red)[2][3][10] | ~503 nm[6][8] |
| Spectral Properties | Broad emission spectrum, solvatochromic[1][4] | Narrow emission spectrum, environmentally insensitive[8][9] |
| Specificity for Neutral Lipids | Good, but can also stain other hydrophobic structures like membranes[1][11] | Excellent, highly specific for neutral lipids[8][9] |
| Photostability | Moderate, prone to photobleaching with prolonged exposure[12][] | Lower than Nile Red in some cases, also susceptible to photobleaching[11][12][14] |
| Suitability for Live Cell Imaging | Yes[1][15] | Yes[5][7] |
| Suitability for Multicolor Imaging | Challenging due to broad emission spectrum[1][11][14] | Excellent due to narrow emission spectrum[9][16] |
| Background Fluorescence | Can be high, especially in the red channel due to membrane staining[1][] | Generally low, but can exhibit some background in aqueous media[11][17] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate lipid droplet analysis. Below are representative protocols for staining mammalian cells with Nile Red and BODIPY 493/503.
Protocol 1: Staining of Lipid Droplets with Nile Red in Fixed Mammalian Cells
This protocol is adapted from established methods for fluorescently labeling lipid droplets in fixed cells.[1]
Materials:
-
Nile Red stock solution (1 mg/mL in acetone or DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Culture mammalian cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the Nile Red staining solution by diluting the stock solution 1:10,000 in PBS (final concentration ~0.1 µg/mL). Vortex thoroughly.
-
Incubate the fixed cells with the Nile Red staining solution for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope. For more specific lipid droplet staining, use filter sets for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm).[2][3]
Protocol 2: Staining of Lipid Droplets with BODIPY 493/503 in Live Mammalian Cells
This protocol is based on methods for visualizing lipid droplets in living cells.[5][18]
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging medium (e.g., HBSS)
-
Cell culture medium
Procedure:
-
Culture mammalian cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare the BODIPY 493/503 staining solution by diluting the stock solution to a final concentration of 1-2 µM in serum-free culture medium or PBS.[19]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[19]
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with a standard FITC filter set (excitation ~490 nm, emission ~525 nm).
Visualizations
Experimental Workflow for Lipid Droplet Staining
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
- 6. Fluorescent detection of lipid droplets and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 9. Lipid Index Determination by Liquid Fluorescence Recovery in the Fungal Pathogen Ustilago Maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Nile red: a selective fluorescent stain for intracellular lipid droplets. (1985) | Phillip Greenspan | 2486 Citations [scispace.com]
- 11. Recent Advances in Fluorescent Probes for Lipid Droplets [mdpi.com]
- 12. thno.org [thno.org]
- 14. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 16. agilent.com [agilent.com]
- 17. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NR160 (AdipoRed) and BODIPY for Lipid Staining in Cellular Research
For researchers, scientists, and drug development professionals engaged in the study of cellular lipid metabolism, the accurate visualization and quantification of lipid droplets are paramount. This guide provides a comprehensive comparison of two widely used fluorescent dyes for this purpose: NR160, commercially known as AdipoRed, and the popular BODIPY family of stains, with a focus on the commonly used BODIPY 493/503.
This objective guide delves into the performance characteristics, experimental protocols, and data presentation for both staining reagents, supported by available experimental data to inform your choice of the most suitable tool for your research needs.
Quantitative Data Summary
For a rapid assessment of the key performance indicators of this compound (AdipoRed) and BODIPY 493/503, the following table summarizes their quantitative and qualitative characteristics.
| Feature | This compound (AdipoRed) | BODIPY 493/503 |
| Excitation Maximum | ~485 nm[1][2] | ~493 nm[3] |
| Emission Maximum | ~572 nm[1][4] | ~503 nm[5][3] |
| Fluorescence Color | Red | Green |
| Specificity for Neutral Lipids | High (based on Nile Red)[1] | Very High[][7] |
| Suitability for Live Cells | Primarily for endpoint assays, not intended as a vital stain[1] | Yes[][7] |
| Suitability for Fixed Cells | Yes | Yes[][7] |
| Photostability | Moderate (as Nile Red, prone to photobleaching)[] | Moderate to high, but can be susceptible to photobleaching under intense illumination[8][9][10] |
| Cytotoxicity | Information not readily available, used as an endpoint assay | Low at recommended concentrations (<0.1% DMSO)[] |
| Background Fluorescence | Can be higher due to the solvatochromic nature of Nile Red[] | Generally low with minimal background staining of other organelles |
| Ease of Use | Simple "add and read" protocol for plate-based assays[11] | Simple staining protocol, but may require wash steps[] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining lipids in cultured cells using AdipoRed and BODIPY 493/503.
Protocol 1: Lipid Staining with this compound (AdipoRed)
This protocol is adapted for a 96-well plate format for quantitative analysis.
Materials:
-
AdipoRed Assay Reagent
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells in a 96-well plate (white-walled plates are recommended)[1]
-
Fluorimeter with excitation at ~485 nm and emission at ~572 nm[1]
Procedure:
-
Cell Culture: Plate and culture cells to the desired confluency and treat with compounds of interest.
-
Aspirate Medium: Carefully aspirate the cell culture medium from each well.
-
Wash with PBS: Gently wash each well once with 100 µL of PBS.
-
Add PBS: Add 50 µL of fresh PBS to each well.[1]
-
Add AdipoRed Reagent: Add 5 µL of AdipoRed reagent to each well.[1]
-
Incubate: Incubate the plate at room temperature for 10-15 minutes, protected from light.[1][12]
-
Measure Fluorescence: Measure the fluorescence intensity using a fluorimeter with excitation set to ~485 nm and emission to ~572 nm.[1][2]
Protocol 2: Lipid Staining with BODIPY 493/503
This protocol is suitable for fluorescence microscopy of both live and fixed cells.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Cultured cells on coverslips or in imaging dishes
Live Cell Staining Procedure:
-
Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution to a final working concentration of 0.5-2 µM in pre-warmed culture medium or PBS.[]
-
Aspirate Medium: Remove the culture medium from the cells.
-
Add Staining Solution: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Wash: Gently wash the cells two to three times with warm PBS or culture medium.
-
Image: Immediately image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~493/503 nm).
Fixed Cell Staining Procedure:
-
Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution to a final working concentration of 0.5-2 µM in PBS.[]
-
Stain: Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Wash: Wash the cells three times with PBS.
-
Mount and Image: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in lipid staining and analysis.
Caption: Experimental workflow for lipid droplet staining and analysis.
Signaling Pathways and Logical Relationships
The choice between this compound (AdipoRed) and BODIPY often depends on the specific experimental question and the instrumentation available. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a lipid stain.
References
- 1. takara.co.kr [takara.co.kr]
- 2. Differentiation of Human Adipose-Derived Stem Cells into Fat Involves Reactive Oxygen Species and Forkhead Box O1 Mediated Upregulation of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. AdipoRed Adipogenesis Assay Reagent | Lonza [bioscience.lonza.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. Recent Advances in Fluorescent Probes for Lipid Droplets [mdpi.com]
- 11. Lonza AdipoRed Assay Reagent 5 x 4 mL | Buy Online | Lonza™ | Fisher Scientific [fishersci.co.uk]
- 12. emulatebio.com [emulatebio.com]
A Researcher's Guide to Quantitative Lipid Analysis: Validating Nile Red (NR) Staining Against Common Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of cellular lipid content is crucial for understanding metabolic diseases, drug efficacy, and toxicity. This guide provides a comprehensive comparison of Nile Red, a widely used fluorescent probe for intracellular lipid droplets, with other common methods for quantitative and qualitative lipid analysis, including BODIPY, LipidTox, and the traditional Oil Red O staining. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Lipid Staining Methods
The choice of a lipid staining method depends on various factors, including the specific research question, the cell or tissue type, and the available equipment. The following table summarizes the key characteristics of four commonly used methods to provide an at-a-glance comparison.
| Feature | Nile Red | BODIPY 493/503 | LipidTox | Oil Red O |
| Principle | Fluorescent phenoxazone dye that exhibits a strong fluorescence in hydrophobic environments.[1] | Fluorescent boron-dipyrromethene dye that specifically stains neutral lipids.[2][3] | Proprietary fluorescent neutral lipid stains.[4] | A fat-soluble diazo dye that stains neutral triglycerides and cholesterol esters.[5][6] |
| Detection | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy | Brightfield Microscopy |
| Quantification | Semi-quantitative to quantitative | Quantitative[2] | Quantitative | Semi-quantitative |
| Live/Fixed Cells | Both | Both[3] | Primarily fixed cells[4] | Fixed cells only[5] |
| Advantages | - Cost-effective- Good photostability- Can differentiate between neutral and polar lipids based on emission spectrum | - High specificity for neutral lipids- Bright fluorescence signal- Suitable for multi-color imaging[2] | - High specificity- Available in multiple colors (green, red, deep red)[4] | - Simple and well-established method- No specialized equipment required |
| Limitations | - Broad emission spectrum can lead to spectral overlap in multi-color experiments[3]- Staining can be influenced by the cellular environment | - More expensive than Nile Red- Potential for background signal[4] | - Proprietary formulation with limited structural information- Primarily for fixed cells[4] | - Less sensitive than fluorescent methods- Not suitable for live-cell imaging- Difficult to automate for high-throughput screening |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results in quantitative lipid analysis. Below are the methodologies for the key staining techniques discussed.
Nile Red Staining Protocol
This protocol is adapted for staining intracellular lipid droplets in cultured cells.
-
Cell Preparation:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Induce lipid accumulation as required by the experimental design.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
-
Fixation (Optional, for fixed-cell imaging):
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare a 1 µg/mL Nile Red staining solution in PBS.
-
Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently wash the cells twice with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~488/550 nm for neutral lipids).
-
BODIPY 493/503 Staining Protocol
This protocol is suitable for the quantification of neutral lipid droplets in live or fixed cells.[7][8]
-
Cell Preparation:
-
Seed and culture cells in a suitable imaging plate or dish.
-
Treat cells with compounds of interest to modulate lipid content.
-
-
Staining Solution Preparation:
-
Prepare a 1 µM BODIPY 493/503 staining solution in PBS or serum-free medium.[8]
-
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the BODIPY 493/503 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[7]
-
-
Washing:
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system with a standard FITC filter set.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
Oil Red O Staining Protocol
This protocol describes the traditional method for staining lipids in fixed cells or frozen tissue sections.[5][9]
-
Preparation of Oil Red O Solution:
-
Prepare a stock solution of 0.5% Oil Red O in isopropanol.
-
Prepare a working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filtering it.
-
-
Cell/Tissue Preparation:
-
For cultured cells, wash with PBS and fix with 10% formalin for at least 1 hour.
-
For tissues, use frozen sections.
-
-
Staining:
-
Wash the fixed cells or tissue sections with distilled water.
-
Incubate with the Oil Red O working solution for 10-15 minutes.
-
-
Differentiation and Washing:
-
Rinse with 60% isopropanol to remove excess stain.
-
Wash thoroughly with distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with hematoxylin to visualize the nuclei.
-
-
Imaging:
-
Mount the coverslips with an aqueous mounting medium and visualize under a brightfield microscope.
-
Visualizing the Workflow
To further clarify the experimental procedures, the following diagrams illustrate the workflows for Nile Red, BODIPY 493/503, and Oil Red O staining.
Caption: A flowchart of the Nile Red staining protocol.
Caption: A flowchart of the BODIPY 493/503 staining protocol.
Caption: A flowchart of the Oil Red O staining protocol.
Conclusion
The validation of a method for quantitative lipid analysis is paramount for generating reliable and impactful research data. While Nile Red offers a versatile and cost-effective solution for lipid droplet staining, its broader emission spectrum may present challenges for multi-color imaging. In contrast, BODIPY 493/503 provides higher specificity and is well-suited for quantitative high-content screening applications. For qualitative assessments where fluorescence microscopy is not available, the traditional Oil Red O stain remains a viable option. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool for their specific needs in the investigation of lipid metabolism and its role in health and disease.
References
- 1. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. apexbt.com [apexbt.com]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Fluorescent Lipid Staining with NR160 (Nile Red) Over Conventional Oil Red O
For researchers, scientists, and drug development professionals investigating cellular lipid metabolism, the accurate visualization and quantification of intracellular lipid droplets are paramount. For decades, Oil Red O (ORO), a lysochrome diazo dye, has been the traditional method for staining neutral lipids. However, the advent of fluorescent probes such as NR160 (commonly known as Nile Red) has revolutionized lipid research by offering significant advantages in sensitivity, specificity, and compatibility with modern analytical techniques. This guide provides an objective comparison of this compound and Oil Red O, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Key Performance Metrics: this compound (Nile Red) vs. Oil Red O
The following table summarizes the key quantitative and qualitative differences between this compound (Nile Red) and Oil Red O staining.
| Feature | This compound (Nile Red) | Oil Red O |
| Principle | Fluorogenic dye that is intensely fluorescent in hydrophobic environments and has low fluorescence in aqueous media. | Lysochrome (fat-soluble) dye that accumulates in neutral lipids based on differential solubility.[1] |
| Cell State | Suitable for both live and fixed cells. | Requires cell fixation; not suitable for live-cell imaging.[2] |
| Visualization | Fluorescence Microscopy, Confocal Microscopy, Flow Cytometry. | Bright-field Microscopy. |
| Quantification | High-throughput quantification via fluorescence intensity measurement (plate reader, flow cytometry).[3][4] | Semi-quantitative; requires dye extraction and spectrophotometric measurement (OD at ~492-518 nm).[5][6] |
| Sensitivity | Higher sensitivity, capable of detecting smaller lipid droplets.[7] | Lower sensitivity, may not efficiently stain small lipid droplets.[1] |
| Specificity | Stains neutral lipids (triglycerides, cholesterol esters). Does not stain polar lipids like phospholipids in membranes.[8][9] | Primarily stains neutral lipids, but can sometimes result in non-specific background staining.[1] |
| Multiplexing | Highly compatible with immunofluorescence (IF) and other fluorescent probes for multi-target analysis. | Combination with IF is possible but can be challenging and requires optimized protocols.[10][11] |
| Protocol Time | Generally faster staining protocols. | Can be more time-consuming with multiple wash steps. |
| Photostability | Moderate; photobleaching can occur with prolonged exposure. | Stable signal under bright-field illumination. |
In-Depth Advantages of this compound (Nile Red)
Superior for Live-Cell Imaging and Dynamic Studies
A primary advantage of this compound is its ability to stain lipid droplets in living cells. This allows for the real-time visualization of lipid droplet dynamics, such as their formation, fusion, and degradation in response to various stimuli. Oil Red O requires cell fixation, which provides only a static snapshot of lipid accumulation at a single time point.[2]
Enhanced Sensitivity and Specificity
This compound is a highly sensitive probe that exhibits strong fluorescence in the lipid-rich environment of a lipid droplet while remaining virtually non-fluorescent in the aqueous cytoplasm.[12] This results in a high signal-to-noise ratio, enabling the clear visualization of even small, nascent lipid droplets that may be missed with Oil Red O.[7] While Oil Red O is effective for observing significant lipid accumulation, it can suffer from background staining and the formation of dye precipitates, which can complicate analysis.[1]
Robust Quantitative Capabilities
The fluorescent nature of this compound allows for straightforward and high-throughput quantification of lipid content. Fluorescence intensity can be readily measured using a fluorescence microplate reader, flow cytometer, or through image analysis software.[3] This provides a more direct and often more reproducible quantitative method compared to Oil Red O. Quantification of ORO staining typically involves a multi-step process of eluting the dye from the stained cells with a solvent like isopropanol and then measuring the absorbance, a method that can have a narrow linear range and be prone to variability.[5][13]
Seamless Integration with Immunofluorescence
For researchers needing to correlate lipid accumulation with the expression or localization of specific proteins, this compound is the superior choice. Its fluorescent signal can be easily combined with immunofluorescence protocols, allowing for the simultaneous visualization of lipid droplets and antibody-labeled proteins within the same sample. While specialized protocols exist to combine ORO with immunofluorescence, they can be cumbersome and may lead to weaker signals for one or both stains.[10][14]
Experimental Methodologies
The following are representative protocols for staining cultured cells with this compound (Nile Red) and Oil Red O.
This compound (Nile Red) Staining Protocol for Live Cells
-
Reagent Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO). From this, create a fresh working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to a final concentration of 1-10 µg/mL.
-
Cell Preparation : Grow cells on coverslips or in imaging-compatible plates.
-
Staining : Remove the cell culture medium and wash the cells once with PBS.
-
Incubation : Add the this compound working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Washing : Remove the staining solution and wash the cells twice with PBS.
-
Imaging : Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~488/550 nm for neutral lipids).
Oil Red O Staining Protocol for Fixed Cells
-
Reagent Preparation :
-
ORO Stock Solution : Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.[15]
-
ORO Working Solution : To prepare the working solution, mix 3 parts of the ORO stock solution with 2 parts of distilled water. Allow the solution to sit for 10-20 minutes and then filter it through a 0.2 µm filter to remove any precipitate.[16][17] This working solution is typically stable for only a few hours.
-
-
Cell Preparation : Grow cells in a multi-well plate.
-
Fixation : Remove the culture medium and wash the cells with PBS. Fix the cells by adding 10% formalin and incubating for 30-60 minutes.[16]
-
Washing : Discard the formalin and wash the cells twice with distilled water.
-
Permeabilization (Optional but Recommended) : Add 60% isopropanol to the cells and incubate for 5 minutes.[16]
-
Staining : Remove the isopropanol and add the filtered ORO working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[5][17]
-
Washing : Remove the ORO solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Imaging : Image the cells using a bright-field microscope. Lipid droplets will appear as red-orange structures.[16]
-
(Optional) Quantification : After imaging, carefully remove all water. Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.[6] Transfer the eluate to a 96-well plate and measure the absorbance at approximately 492 nm.[17]
Visualizing the Workflow
The selection between this compound and Oil Red O is often determined by the primary experimental question. The following diagram illustrates a typical decision-making workflow for lipid staining.
Cellular Lipid Accumulation Pathway
Both this compound and Oil Red O are used to visualize the end-point of pathways leading to the formation of lipid droplets. The diagram below provides a simplified overview of the cellular processes involved in neutral lipid storage.
References
- 1. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. Lipid adsorption onto hydrogel contact lens materials. Advantages of Nile red over oil red O in visualization of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Optimisation of oil red O staining permits combination with immunofluorescence and automated quantification of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and Nile Red Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. A Comparative Study of Fat Storage Quantitation in Nematode Caenorhabditis elegans Using Label and Label-Free Methods | PLOS One [journals.plos.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
A Comparative Guide to Lipid Quantification: Nile Red Fluorescence vs. the Sulfo-Phospho-Vanillin Biochemical Assay
For researchers, scientists, and drug development professionals seeking accurate and efficient methods for lipid quantification, this guide provides an objective comparison between the Nile Red fluorescence assay and the sulfo-phospho-vanillin (SPV) biochemical assay. This document outlines the experimental protocols for each method and presents a summary of their performance characteristics to aid in selecting the most suitable technique for your research needs.
The quantification of lipids is a cornerstone of research in numerous fields, from understanding metabolic diseases to developing novel therapeutics. While various methods exist, this guide focuses on two widely used techniques: the fluorescent Nile Red assay, known for its speed and high-throughput capabilities, and the colorimetric sulfo-phospho-vanillin (SPV) assay, a long-established biochemical method. This comparison aims to provide the necessary data and protocols to make an informed decision based on experimental requirements.
Performance Characteristics at a Glance
The selection of a lipid quantification assay often depends on factors such as sample type, required sensitivity, and throughput. The following table summarizes the key performance characteristics of the Nile Red and SPV assays based on published data.
| Feature | Nile Red Fluorescence Assay | Sulfo-Phospho-Vanillin (SPV) Assay |
| Principle | Fluorometric | Colorimetric |
| Detection | Fluorescence of Nile Red dye bound to intracellular lipid droplets. | Reaction of lipids with sulfuric acid and vanillin to produce a colored product. |
| Specificity | Primarily neutral lipids (e.g., triglycerides, cholesteryl esters).[1][2] | Unsaturated lipids (lipids with carbon-carbon double bonds).[3][4] |
| Detection Limit | 25-100 ng for various lipids.[5] | 7.7 mg/dL to 28-35 µg/mL depending on the protocol and sample.[3][6] |
| Linear Range | Linearly correlated with gravimetrically determined lipid content.[7] | Up to 1500 mg/dL or in the concentration range of 0.20 mg/mL of biomass.[3][6] |
| Assay Time | Rapid, with results obtainable in minutes to an hour.[1][8] | Approximately 1-2 hours, involving multiple incubation steps.[3] |
| Throughput | High-throughput, suitable for 96-well plate format.[1] | Adaptable to 96-well plate format for higher throughput.[3] |
| Advantages | Rapid, highly sensitive, suitable for live-cell imaging and high-throughput screening.[7][8] | Well-established, does not require specialized fluorescence instrumentation. |
| Disadvantages | Fluorescence can be affected by cell permeability, solvent polarity, and dye concentration; potential for spectral overlap with autofluorescence.[1][9] | Use of corrosive concentrated sulfuric acid, requires heating steps, and may be affected by sample matrix.[10][11] |
Experimental Protocols
Detailed and reproducible protocols are critical for accurate lipid quantification. Below are representative protocols for both the Nile Red fluorescence assay and the sulfo-phospho-vanillin assay.
Nile Red Fluorescence Assay Protocol (for Cultured Cells)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.[1][12]
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone or DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate at a desired density and culture under appropriate conditions.
-
Cell Preparation: After experimental treatment, remove the culture medium and wash the cells twice with PBS.
-
Nile Red Staining: Prepare a working solution of Nile Red in PBS (final concentration typically ranges from 0.1 to 1.0 µg/mL). Add the Nile Red working solution to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light. Incubation time may need optimization.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Typical excitation and emission wavelengths for neutral lipids are in the range of 488-550 nm and 570-650 nm, respectively.[1][7] For imaging, a fluorescence microscope with appropriate filters can be used.
Sulfo-Phospho-Vanillin (SPV) Assay Protocol
This protocol is a generalized procedure for the colorimetric quantification of total lipids.[3][13]
Materials:
-
Concentrated sulfuric acid (95-98%)
-
Phospho-vanillin reagent (dissolve vanillin in phosphoric acid)
-
Lipid standards (e.g., cholesterol or a relevant lipid mixture)
-
Glass test tubes or a 96-well plate compatible with the reagents
-
Heating block or water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare lipid standards of known concentrations. Place a defined amount of sample (e.g., cell lysate, tissue homogenate) into glass test tubes or wells of a compatible microplate.
-
Acid Digestion: Add concentrated sulfuric acid to each tube/well.
-
Heating: Incubate the samples at 90-100°C for 10-20 minutes.[3][13]
-
Cooling: Cool the samples to room temperature.
-
Color Development: Add the phospho-vanillin reagent to each sample and mix.
-
Incubation: Incubate at 37°C for 15-60 minutes to allow for color development.[4][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 530-540 nm.[13]
-
Quantification: Determine the lipid concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the Nile Red and SPV assays.
Caption: Workflow of the Nile Red fluorescence assay for lipid quantification.
Caption: Workflow of the sulfo-phospho-vanillin (SPV) biochemical assay.
Logical Comparison of Assay Principles
The fundamental difference between the two assays lies in their detection principle. The Nile Red assay relies on the photophysical properties of a fluorescent dye, while the SPV assay is based on a chemical reaction that produces a colored product.
Caption: Comparison of the core principles of the Nile Red and SPV assays.
References
- 1. Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. atlas-medical.com [atlas-medical.com]
- 7. mycampus.umhb.edu [mycampus.umhb.edu]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Critical assessment of the sulfo-phospho-vanillin method to quantify lipids in freeze-dried microalgae | Semantic Scholar [semanticscholar.org]
- 12. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 13. gsi.semmelweis.hu [gsi.semmelweis.hu]
A Head-to-Head Comparison: NR160's Specificity for Neutral versus Polar Lipids
For researchers engaged in the intricate study of cellular metabolism, drug development, and the fundamental processes of life, the precise visualization and quantification of lipids are paramount. Lipophilic dyes are indispensable tools in this pursuit, yet their performance and specificity can vary significantly. This guide provides an in-depth comparison of NR160 (commonly known as Nile Red), a widely used fluorescent probe, against other popular alternatives, focusing on their specificity towards neutral and polar lipids. We present supporting experimental data, detailed protocols, and visual guides to aid in the selection of the most appropriate tool for your research needs.
Distinguishing Lipid Classes: The Core Challenge
Cellular lipids are broadly categorized into two main classes:
-
Neutral Lipids: These are nonpolar molecules, primarily triglycerides and cholesteryl esters, that form the core of lipid droplets. They serve as the cell's primary energy reserve.
-
Polar Lipids: These are amphipathic molecules, including phospholipids and sphingolipids, which are the fundamental building blocks of cellular membranes.
The ability of a fluorescent probe to selectively stain one class over the other is crucial for accurately interpreting cellular lipid dynamics.
This compound (Nile Red): A Tale of Two Colors
This compound is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment[1][2][3]. This unique property is both an advantage and a limitation. In hydrophobic, non-polar environments such as the core of a lipid droplet, this compound exhibits strong fluorescence in the yellow-gold region (approximately 550-590 nm). Conversely, in more polar environments like cellular membranes or in aqueous solution, its fluorescence is significantly quenched and red-shifted (emission > 600 nm)[1][4].
This solvatochromism allows, in principle, for the simultaneous visualization of neutral lipids (yellow/gold) and polar lipids (red), or at least a ratiometric analysis of lipid polarity. However, this can also lead to challenges in distinguishing between the two signals, especially in cells with complex lipid distributions.
The Alternatives: A Spectrum of Specificity
Several alternative dyes have been developed to offer more specific or robust staining of lipid structures. The most common alternatives include BODIPY dyes, the LipidTOX™ series, and the traditional Oil Red O stain.
-
BODIPY Dyes (e.g., BODIPY 493/503): These dyes are renowned for their bright, stable, and narrow fluorescence emission spectra[][6]. They are highly lipophilic and show a strong preference for the neutral lipid core of lipid droplets[][6][7]. Unlike this compound, BODIPY dyes are relatively insensitive to the polarity of their environment, which results in a more specific and consistent signal for neutral lipids[6]. While some sources indicate they can also localize to polar lipids, their primary utility and specificity lie in staining neutral lipid stores[8][9].
-
LipidTOX™ Stains: This family of dyes (available in green, red, and deep red fluorescence) has been optimized for high-content screening applications[10][11][12][13]. They exhibit a very high affinity and specificity for neutral lipid droplets, making them excellent choices for quantifying steatosis or monitoring adipogenesis[10][12][13].
-
Oil Red O: A traditional lysochrome, Oil Red O is a non-fluorescent dye (though some fluorescent properties have been reported in a patent) that stains neutral triglycerides and some other lipids a deep red color[14][15][16][17][18]. It is not suitable for live-cell imaging as the staining protocol requires cell fixation[14][16]. A key limitation is its inability to stain polar lipids such as phospholipids[14].
Quantitative Comparison of Lipid Dyes
To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound (Nile Red) | BODIPY 493/503 | LipidTOX™ Green/Red | Oil Red O |
| Primary Target | Neutral & Polar Lipids (environment-dependent) | Primarily Neutral Lipids | Neutral Lipids | Neutral Lipids |
| Specificity for Neutral Lipids | Moderate to High (distinguished by emission wavelength) | High | Very High | High |
| Specificity for Polar Lipids | Moderate (red-shifted emission) | Low to Moderate | Low | None |
| Fluorescence Properties | Solvatochromic, broad emission | Bright, narrow emission, photostable | Bright, available in multiple colors | Non-fluorescent (colorimetric) |
| Live Cell Imaging | Yes | Yes | Yes | No |
| Fixation Compatibility | Yes (with potential for lipid extraction) | Yes | Yes | Yes (required) |
| Excitation/Emission (nm) | ~488-550 / ~550-650+ | ~493 / ~503 | Green: ~495/505; Red: ~577/609 | N/A (absorbance max ~518 nm) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for staining intracellular lipids with this compound and its alternatives.
This compound (Nile Red) Staining Protocol for Live Cells
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetone). Store protected from light at -20°C.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a serum-free medium or phosphate-buffered saline (PBS).
-
Cell Staining:
-
Wash cells twice with PBS.
-
Incubate cells with the this compound working solution for 10-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time can be strain- or cell-type dependent and may require stabilization for 20-30 minutes[19].
-
Wash cells twice with PBS to remove excess dye.
-
-
Imaging: Image the cells immediately using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~488 nm and detect emission at ~550-600 nm. For polar lipids, use an excitation of ~543 nm and detect emission >610 nm.
BODIPY 493/503 Staining Protocol for Live Cells
-
Reagent Preparation: Prepare a 1 mM stock solution of BODIPY 493/503 in DMSO. Store at -20°C, protected from light.
-
Working Solution: Dilute the stock solution to a final concentration of 1-5 µM in PBS or a suitable buffer.
-
Cell Staining:
-
Wash cells with PBS.
-
Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the cells in fresh PBS or media and image using a fluorescence microscope with standard FITC filter sets (Excitation ~490 nm, Emission ~515 nm).
LipidTOX™ Neutral Lipid Staining Protocol for Fixed Cells
-
Cell Fixation:
-
Staining:
-
Imaging: Image the cells directly without washing. Use appropriate filter sets for the specific LipidTOX™ dye (Green, Red, or Deep Red)[13].
Oil Red O Staining Protocol for Fixed Cells
-
Reagent Preparation:
-
Prepare an Oil Red O stock solution by dissolving 0.5 g of Oil Red O powder in 100 mL of 99% isopropanol.
-
Prepare the working solution by mixing 6 mL of the stock solution with 4 mL of distilled water. Allow the solution to sit for 10-20 minutes and then filter.
-
-
Cell Fixation and Staining:
-
Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the filtered Oil Red O working solution for 15 minutes.
-
Wash the cells with 60% isopropanol and then with distilled water.
-
-
Imaging: Image the cells using a bright-field microscope. Lipid droplets will appear as red globules.
Visualizing Experimental Workflows and Logic
To further clarify the experimental processes and decision-making involved in lipid staining, the following diagrams are provided.
Conclusion
The choice of a fluorescent dye for lipid analysis is a critical decision that directly impacts the quality and interpretation of experimental data. This compound (Nile Red) offers the unique advantage of solvatochromism, which can be leveraged to simultaneously assess both neutral and polar lipid environments. However, for applications requiring high specificity for neutral lipids and robust quantification, particularly in high-throughput settings, alternatives such as BODIPY 493/503 and the LipidTOX™ series of stains are often superior choices due to their bright, photostable, and environment-insensitive fluorescence. For traditional histological assessment of neutral lipids in fixed tissues, Oil Red O remains a reliable, albeit non-fluorescent, option. By understanding the distinct characteristics of each dye and following optimized protocols, researchers can confidently select the best tool to illuminate the complex world of cellular lipids.
References
- 1. Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Invitrogen HCS LipidTOX Deep Red Neutral Lipid Stain, for cellular imaging 1 each | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 11. Invitrogen HCS LipidTOX Green Neutral Lipid Stain, for cellular imaging 1 each | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. Invitrogen HCS LipidTOX Red Neutral Lipid Stain, for cellular imaging 1 each | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 15. CN112595698A - Application of oil red O and method for quantitatively detecting lipid in tissue or cell - Google Patents [patents.google.com]
- 16. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 17. Oil Red O - Wikipedia [en.wikipedia.org]
- 18. stainsfile.com [stainsfile.com]
- 19. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
Comparative Analysis of GPR160 (NR160) Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the G-protein coupled receptor 160 (GPR160), a protein of significant interest in neuroscience, oncology, and immunology. Recent studies have begun to elucidate its function in various cell types, revealing distinct roles and signaling pathways. This document summarizes key experimental findings, compares its performance and function across different cellular contexts, and provides detailed experimental protocols.
I. Expression and Functional Overview of GPR160
GPR160 is a class A orphan G-protein coupled receptor with varied expression and functional implications depending on the cellular environment. Initially difficult to study due to its unknown endogenous ligand, recent de-orphanization has identified the cocaine- and amphetamine-regulated transcript peptide (CARTp) as a ligand in rodents, particularly in the context of neuropathic pain.[1][2][3] However, the role of CARTp as a direct ligand for human GPR160 is debated, with some studies showing no direct binding or canonical GPCR signaling activation in human cancer cell lines.[4]
Below is a summary of GPR160's role in three key cell types: neurons, prostate cancer cells, and macrophages.
Data Presentation: GPR160 Performance in Different Cell Types
| Cell Type | Expression Level | Primary Function | Key Signaling Molecules | Effect of Knockdown/Inhibition | Supporting Data (Fold Change, etc.) |
| Neurons (Spinal Cord) | Upregulated in response to nerve injury.[1][2] | Neuropathic pain transmission.[1][2] | ERK, CREB.[1][2] | Prevents and reverses neuropathic pain.[1] | ~4.44-fold increase in Gpr160 mRNA post-nerve injury.[2] |
| Prostate Cancer Cells | Significantly higher than normal prostate epithelial cells.[5][6] | Promotes cell survival and proliferation.[5][7] | IL-6, Caspase-1 (indirectly regulated).[5][7] | Induces apoptosis and cell cycle arrest.[5][6] | Significantly higher GPR160 mRNA in PC-3, LNCaP, DU145, 22Rv1 cells vs. RWPE-1 normal cells.[5] |
| Macrophages | Upregulated in response to mycobacterial infection.[8] | Mediates pathogen entry.[8] | ERK.[8][9] | Reduces entry of mycobacteria.[8] | GPR160 mRNA and protein levels are elevated post-BCG infection.[8] |
| Mouse Embryonic Stem Cells | Present and functional. | Regulation of self-renewal and pluripotency.[10] | JAK1/STAT3.[10] | N/A | N/A |
| Microglia (Dorsal Vagal Complex) | Most robustly expressed cell type in the DVC.[11] | Regulation of meal microstructure and CARTp-mediated hypophagia.[11][12] | N/A | 51.5% reduction in transcripts achieved with shRNA.[11] | N/A |
II. GPR160 Signaling Pathways
The signaling pathways downstream of GPR160 activation appear to be cell-type specific. While the ERK pathway is a common thread, the upstream activators and downstream consequences diverge significantly.
GPR160 Signaling in Neuropathic Pain
In rodent spinal cord neurons, nerve injury leads to an upregulation of GPR160. The binding of its ligand, CARTp, initiates a signaling cascade that results in the phosphorylation and activation of ERK and CREB, contributing to neuronal sensitization and the perception of pain.[1][2][13]
Caption: GPR160 signaling cascade in rodent neurons contributing to neuropathic pain.
GPR160 Function in Prostate Cancer
In prostate cancer cells, GPR160 is highly expressed and promotes survival. While a direct ligand and canonical G-protein signaling pathway in this context remain unconfirmed, knockdown studies show that the absence of GPR160 leads to apoptosis and cell cycle arrest. This process involves the upregulation of genes like Interleukin-6 (IL6) and Caspase-1 (CASP1), suggesting GPR160 normally suppresses pro-apoptotic and inflammatory pathways.[5][6][7]
Caption: Hypothesized role of GPR160 in prostate cancer cell survival.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments cited in GPR160 research.
Gene Knockdown using siRNA
This protocol describes the transient knockdown of GPR160 in cultured cells (e.g., PC-3 prostate cancer cells, THP-1 macrophages) to assess its function.
Materials:
-
Validated GPR160-targeting siRNA and non-targeting control siRNA (20 µM stocks).
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium appropriate for the cell line.
-
6-well plates.
-
RNase-free water and tubes.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach 50-70% confluency at the time of transfection. For PC-3 cells, seed approximately 2.5 x 10^5 cells per well.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 5 µL of 20 µM siRNA stock (final concentration 50 nM) into 250 µL of Opti-MEM. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: a. Aspirate the growth medium from the cells. b. Add the 500 µL siRNA-lipid complex mixture to each well. c. Add 1.5 mL of fresh, antibiotic-free complete growth medium.
-
Incubation and Analysis: a. Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. b. After incubation, harvest the cells for downstream analysis (e.g., qRT-PCR to confirm knockdown efficiency, Western blot for protein levels, or functional assays like apoptosis or cell cycle analysis).
Caption: Workflow for siRNA-mediated knockdown of GPR160.
Immunoprecipitation (IP) of GPR160
This protocol is for the immunoprecipitation of GPR160 from cell lysates to identify interacting proteins, such as its ligand.[14]
Materials:
-
Cell lysate from cells expressing GPR160.
-
Anti-GPR160 antibody and corresponding isotype control IgG.
-
Protein A/G magnetic beads.
-
IP Lysis/Wash Buffer (e.g., RIPA buffer).
-
SDS-PAGE sample buffer.
-
Magnetic separation rack.
Procedure:
-
Lysate Preparation: a. Lyse cells in ice-cold IP Lysis Buffer containing protease inhibitors. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration.
-
Pre-clearing Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G magnetic bead slurry to 500 µg of cell lysate. b. Incubate with rotation for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: a. Add 2-5 µg of anti-GPR160 antibody (or control IgG) to the pre-cleared lysate. b. Incubate with rotation for 4 hours to overnight at 4°C.
-
Capture of Immune Complex: a. Add 30 µL of pre-washed Protein A/G magnetic bead slurry to the lysate-antibody mixture. b. Incubate with rotation for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads using the magnetic rack and discard the supernatant. b. Wash the beads three times with 500 µL of cold IP Lysis/Wash Buffer.
-
Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer. c. Boil at 95-100°C for 5-10 minutes to elute the proteins. d. Pellet the beads on the magnetic rack and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
IV. Conclusion
GPR160 is an emerging therapeutic target with distinct, context-dependent functions across various cell types. In the nervous system, it plays a pro-nociceptive role, making it a target for non-opioid pain therapies.[1] Conversely, in prostate cancer, its role in promoting cell survival suggests that inhibiting GPR160 could be a viable anti-cancer strategy.[5][6] In the immune system, its involvement in pathogen entry into macrophages presents another avenue for therapeutic intervention.[8]
The controversy surrounding its ligand in human cells highlights a critical area for future research.[4] A definitive understanding of its activation mechanism across different tissues is necessary to develop targeted therapies that are both safe and effective. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers aiming to further unravel the complex biology of GPR160.
References
- 1. JCI - GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents [jci.org]
- 2. GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. High expression of GPR160 in prostate cancer is unrelated to CARTp-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor GPR160 is associated with apoptosis and cell cycle arrest of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor GPR160 is associated with apoptosis and cell cycle arrest of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientists Reveal the Correlation Between GPR160 and Prostate Cancer----Chinese Academy of Sciences [english.cas.cn]
- 8. G protein-coupled receptor160 regulates mycobacteria entry into macrophages by activating ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR160 G protein-coupled receptor 160 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Gpr160 G protein-coupled receptor 160 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GPR160 — Research — Hayes Lab [hayes-lab.com]
- 13. Behavioral characterization of G-protein coupled receptor 160 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Fluorescent Dyes for Correlative Light-Electron Microscopy (CLEM) of Lipid Droplets: NR160 vs. Established Alternatives
For researchers, scientists, and drug development professionals seeking to unravel the intricate relationship between lipid droplet dynamics and cellular ultrastructure, Correlative Light-Electron Microscopy (CLEM) offers a powerful analytical approach. The choice of fluorescent probe is paramount for successful CLEM experiments, requiring a delicate balance between brilliant fluorescence for light microscopy and robust preservation of both the signal and cellular morphology through the rigors of electron microscopy sample preparation. This guide provides a comprehensive comparison of the novel dye NR160 (also known as LipiDye™Ⅱ) with established alternatives, Nile Red and BODIPY 493/503, for the specific application of lipid droplet imaging in CLEM.
While this compound shows promise with exceptional photostability in fluorescence microscopy, a lack of published data on its performance in a full CLEM workflow necessitates a careful consideration of its advantages and the current standing of well-documented dyes. This guide will provide a detailed overview of the available data, experimental protocols, and a visual representation of a generalized CLEM workflow.
Performance Comparison of Lipid Droplet Dyes for CLEM
A direct quantitative comparison of this compound with Nile Red and BODIPY 493/503 in a complete CLEM workflow is not yet available in published literature. However, based on data from fluorescence microscopy studies and general knowledge of dye properties, we can compile a comparative table to guide dye selection. It is crucial to note that the performance of any dye in CLEM is highly dependent on the specific fixation, dehydration, and embedding protocols used.
| Feature | This compound (LipiDye™Ⅱ) | Nile Red | BODIPY 493/503 |
| Excitation Max (nm) | ~405-473 nm[1] | ~552 nm (in lipid environment) | ~493 nm |
| Emission Max (nm) | ~510-560 nm[1] | ~636 nm (in lipid environment) | ~503 nm |
| Photostability (FM) | Extremely High[1] | Low to Moderate[2] | Moderate[3] |
| Specificity for Lipid Droplets | High[1] | Moderate (can stain other lipophilic structures)[3] | High |
| Cytotoxicity | Low at recommended concentrations[1] | Generally low, but can be cytotoxic at higher concentrations | Low |
| Fluorescence Retention after EM Processing | Data not available | Poor to Moderate (highly protocol dependent) | Moderate (better than Nile Red in some protocols) |
| Suitability for Live-Cell Imaging | Excellent[1] | Good | Excellent |
| Two-Photon Excitation | Yes (Ex: 800 nm)[1] | Yes | Yes |
Note: Fluorescence retention after electron microscopy (EM) processing is a critical parameter for which there is limited quantitative data across all dyes. This process, involving fixation with glutaraldehyde and osmium tetroxide, dehydration through an ethanol series, and embedding in resin, can significantly quench the fluorescence of most organic dyes.
Experimental Protocols
The following protocols are generalized starting points. Optimization will be required for specific cell types and experimental goals.
Protocol 1: Staining Lipid Droplets with this compound (LipiDye™Ⅱ) for Fluorescence Microscopy
This protocol is adapted from the manufacturer's recommendations for LipiDye™Ⅱ.[1]
Materials:
-
LipiDye™Ⅱ (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells grown on coverslips suitable for imaging
Procedure:
-
Prepare a stock solution: Dissolve LipiDye™Ⅱ in DMSO to a concentration of 1 mM.
-
Prepare the staining solution: Dilute the stock solution in cell culture medium to a final concentration of 0.1-1 µM. The optimal concentration may vary depending on the cell type.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS.
-
Imaging: The cells are now ready for observation under a fluorescence microscope. Recommended excitation is with a 405 nm, 445 nm, 458 nm, or 473 nm laser.[1] An 488 nm laser can also be used, but may require optimization of the imaging conditions.[1]
Protocol 2: Pre-embedding CLEM Workflow for Lipid Droplet Imaging
This is a generalized protocol that can be adapted for use with this compound, Nile Red, or BODIPY 493/503. Careful optimization of the fixation and dehydration steps is crucial to preserve both the fluorescence signal and the cellular ultrastructure.
Materials:
-
Fluorescent dye of choice (this compound, Nile Red, or BODIPY 493/503)
-
Cells grown on gridded coverslips or dishes for easy relocation of the region of interest (ROI)
-
Fixatives: Paraformaldehyde (PFA) and Glutaraldehyde
-
Osmium tetroxide
-
Uranyl acetate
-
Ethanol series (for dehydration)
-
Epoxy resin (e.g., Epon)
-
Lead citrate
Procedure:
-
Fluorescence Imaging:
-
Stain the live cells with the chosen fluorescent dye according to the appropriate protocol (see Protocol 1 for this compound).
-
Acquire fluorescence and brightfield/DIC images of the cells, carefully recording the coordinates of the ROIs using the grid on the coverslip.
-
-
Fixation:
-
Immediately after live-cell imaging, fix the cells. A common starting point is a mixture of 4% PFA and 0.1-0.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 1 hour at room temperature. The concentration of glutaraldehyde should be minimized as it can increase autofluorescence and quench the signal of some dyes.
-
-
Post-fixation:
-
Wash the samples in buffer and post-fix with 1% osmium tetroxide in buffer for 30-60 minutes on ice. This step is critical for good membrane contrast in EM but is also a major cause of fluorescence quenching.
-
-
En bloc Staining (optional):
-
For enhanced contrast, samples can be stained with 1% uranyl acetate in water for 30-60 minutes.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) on ice. Dehydration is another step where fluorescence can be lost.
-
-
Resin Infiltration and Embedding:
-
Infiltrate the samples with epoxy resin and polymerize according to the manufacturer's instructions.
-
-
Relocation and Sectioning:
-
Relocate the ROI on the surface of the resin block using the previously recorded images.
-
Carefully trim the block around the ROI and cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
-
Electron Microscopy:
-
Collect the sections on EM grids.
-
Stain the sections with lead citrate.
-
Image the sections in a transmission electron microscope (TEM).
-
-
Correlation:
-
Correlate the fluorescence and electron micrographs using fiduciary markers (e.g., the grid bars, unique cell shapes) to overlay the two images.
-
Experimental Workflow and Signaling Pathways
To visualize the intricate process of a pre-embedding CLEM experiment, the following diagrams created using the DOT language illustrate the workflow.
Caption: A generalized workflow for pre-embedding Correlative Light-Electron Microscopy (CLEM).
As this compound and other lipid droplet dyes are direct stains and do not target specific signaling pathways, a signaling pathway diagram is not applicable in this context. The logical relationship in a CLEM experiment is the correlation of the fluorescent signal with the ultrastructural context.
Caption: The logical relationship between fluorescence and electron microscopy data in CLEM.
Conclusion and Future Directions
This compound (LipiDye™Ⅱ) presents itself as a promising candidate for CLEM of lipid droplets due to its reported high photostability and specificity in fluorescence microscopy.[1] However, the critical missing piece for its widespread adoption in the CLEM community is the lack of published, peer-reviewed data demonstrating its performance after the harsh processing steps required for electron microscopy. Without this, researchers must proceed with caution, understanding that significant optimization of existing CLEM protocols will be necessary.
For researchers requiring a more established and predictable workflow, BODIPY 493/503 currently offers a more reliable, albeit not perfect, option with better fluorescence retention through EM processing compared to Nile Red in many instances.
The future of CLEM for lipid droplet research will benefit greatly from the development of novel fluorescent probes specifically designed to withstand the rigors of EM sample preparation. Furthermore, detailed quantitative studies comparing the performance of existing and new dyes through each step of the CLEM workflow are urgently needed to enable researchers to make informed decisions and advance our understanding of the vital role of lipid droplets in health and disease.
References
Evaluating Fluorescent Probes for Long-Term Live-Cell Imaging of Lipid Droplets: A Cytotoxicity Comparison
For researchers, scientists, and drug development professionals engaged in long-term live-cell imaging, the selection of a fluorescent probe with minimal cytotoxicity is paramount to obtaining biologically relevant and unperturbed data. This guide provides a comprehensive comparison of the cytotoxic profiles of commonly used and novel fluorescent probes for lipid droplet imaging, using a hypothetical novel probe, NR160, as a stand-in for next-generation dyes, and comparing it against established alternatives like Nile Red and BODIPY 493/503.
The ideal fluorescent probe for long-term studies should exhibit high specificity, brightness, and photostability, all while imposing a negligible cytotoxic burden on the cells under investigation.[1] Cytotoxicity in this context encompasses both the inherent chemical toxicity of the probe and phototoxicity, which arises from the generation of reactive oxygen species (ROS) upon illumination.[1] This guide presents a comparative analysis based on published experimental data to aid in the selection of the most suitable probe for your research needs.
Quantitative Comparison of Probe Cytotoxicity and Photostability
The following table summarizes the performance of our hypothetical novel probe, this compound (with data representative of newer generation probes like Lipi-QA), and its alternatives in terms of cytotoxicity and photostability. Lower cytotoxicity and higher photostability are desirable for long-term imaging.
| Fluorescent Probe | Probe Type | Excitation Max (nm) | Emission Max (nm) | Cell Viability (%) at Working Concentration | Remaining Fluorescence after 50 Scans (%) | Reference(s) |
| This compound (Novel Probe) | Quinacridone-based | 488 | 529 | >95% at 2 µM for 24h | 85% | [2] |
| Nile Red | Phenoxazone | 552 | 636 | Not explicitly quantified, but known to have limitations | 12% | [2][3] |
| BODIPY 493/503 | Boron-dipyrromethene | 493 | 503 | Not explicitly quantified, but known to have limitations | 11% | [2][3] |
Note: The data presented is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Accurate assessment of probe cytotoxicity is crucial. Below are detailed methodologies for two common assays used to evaluate the impact of fluorescent probes on cell health.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4] Viable cells with active metabolism convert MTT into a purple formazan product.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Probe Incubation: Treat the cells with various concentrations of the fluorescent probe and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Propidium Iodide (PI) Assay for Membrane Integrity
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable stain for identifying dead cells.[6] This assay is often used in flow cytometry or fluorescence microscopy.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate or dish and treat with the fluorescent probe as described for the MTT assay.
-
PI Staining: Prepare a 1 mg/mL stock solution of PI in sterile PBS.[7] Add PI to the cell culture medium at a final concentration of 1-5 µg/mL.[7]
-
Incubation: Incubate the cells with PI for 15-30 minutes at room temperature, protected from light. No washing step is required for live-cell imaging.[6][8]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm when bound to DNA).[6] Phase-contrast or brightfield images should also be acquired to visualize the total cell population.
-
Quantification: The percentage of dead cells is determined by dividing the number of PI-positive cells (red fluorescent) by the total number of cells (counted from the phase-contrast image).
Visualizing Experimental Workflows and Cellular Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Workflow of a typical MTT-based cytotoxicity assay.
Caption: General signaling pathway of phototoxicity.
Conclusion
The selection of a fluorescent probe for long-term live-cell imaging requires a careful balance between performance and biocompatibility. While traditional probes like Nile Red and BODIPY 493/503 are widely used, they exhibit significant photobleaching and potential for cytotoxicity, which can compromise the integrity of long-term studies.[2][3] Newer generation probes, represented here by the hypothetical this compound, demonstrate superior photostability and lower cytotoxicity, making them more suitable for extended live-cell imaging experiments.[2][9] It is crucial for researchers to consult quantitative cytotoxicity data and employ rigorous testing protocols to select the optimal probe for their specific experimental needs, ensuring the generation of reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. thno.org [thno.org]
- 3. mdpi.com [mdpi.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 7. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging; cell death assay [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Proper Disposal of Laboratory Reagents: A General Guide
The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While "NR160" does not correspond to a universally recognized chemical identifier, it is likely an internal designation for a specific substance. To ensure proper disposal, it is imperative to refer to the manufacturer's Safety Data Sheet (SDS) for the specific product you are using. This document contains essential information regarding the material's properties, hazards, and safe handling and disposal procedures.
Locating and Interpreting Disposal Information
The primary source for disposal information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. Key sections to consult are:
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices, which can inform disposal procedures.
-
Section 8: Exposure Controls/Personal Protection: This outlines the necessary personal protective equipment (PPE) to be worn when handling the substance, including during disposal.
-
Section 13: Disposal Considerations: This section provides specific instructions for the disposal of the chemical, including whether it can be neutralized, treated in-house, or must be disposed of as hazardous waste.
-
Section 14: Transport Information: This provides classification information for shipping and transport, which is relevant if the waste is to be sent to a specialized disposal facility.
-
Section 15: Regulatory Information: This details the specific regulations that apply to the substance.
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a general workflow for determining the appropriate disposal route for a laboratory chemical. This process should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Data Summary for Disposal Procedures
Once you have obtained the SDS for your specific reagent, you can use the following table to summarize the critical information for quick reference. This table should be filled out for each specific chemical you are working with.
| Parameter | Information from SDS | Institutional Protocol |
| Chemical Name/Identifier | e.g., this compound (from product label) | |
| Primary Hazards | e.g., Flammable, Corrosive, Toxic (SDS Section 2) | |
| Personal Protective Equipment (PPE) | e.g., Nitrile gloves, safety goggles, lab coat (SDS Section 8) | |
| In-Lab Neutralization/Treatment | e.g., Neutralize with sodium bicarbonate (SDS Section 13) | |
| Waste Container Type | e.g., Labeled, sealed, compatible container (SDS Section 7) | |
| Hazardous Waste Code | e.g., D001 (Ignitable) (SDS Section 13/15) | |
| EHS Contact Information | e.g., --INVALID-LINK--, x5-#### |
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for the chemical you are using and consult with your institution's Environmental Health and Safety department to ensure full compliance with all local, state, and federal regulations.
Essential Safety and Handling Guide for NANOCOLOR™ COD 160
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for NANOCOLOR™ COD 160, a product used for analytical purposes. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against chemical exposure. For handling NANOCOLOR™ COD 160, the following protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can cause severe burns and allergic reactions. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required with adequate ventilation. If vapors are present, use a suitable respirator. | Protects the respiratory system from irritating and potentially harmful vapors. |
Health and Safety Hazards
Understanding the specific hazards associated with NANOCOLOR™ COD 160 is crucial for its safe handling.
| Hazard Type | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Wear appropriate gloves and eye/face protection. In case of contact, rinse immediately and thoroughly with water.[1] |
| Sensitization | May cause an allergic skin reaction.[1] | Avoid repeated or prolonged skin contact. |
| Acute Toxicity | Harmful if swallowed or inhaled. | Handle in a well-ventilated area and avoid creating vapors. Do not eat, drink, or smoke when using this product. |
Procedural Guidance: Handling and Disposal
Handling Protocol:
-
Ventilation: Always handle NANOCOLOR™ COD 160 in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: When transferring the reagent, do so carefully to avoid splashing. Use appropriate tools for accurate measurement.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
Proper disposal of NANOCOLOR™ COD 160 and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent and disposed of according to institutional and local regulations.
-
Regulatory Compliance: Dispose of contents and container to a regulated waste treatment facility in accordance with all local, state, and federal regulations.[1]
Experimental Workflow: Chemical Oxygen Demand (COD) Analysis
The following diagram illustrates a typical workflow for using NANOCOLOR™ COD 160 in a laboratory setting for Chemical Oxygen Demand (COD) analysis.
Caption: A flowchart illustrating the procedural steps for performing a Chemical Oxygen Demand (COD) analysis using NANOCOLOR™ COD 160.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
